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  • Product: 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole
  • CAS: 1263281-04-4

Core Science & Biosynthesis

Foundational

in vitro biological activity of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for novel therapeutics. One such pri...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for novel therapeutics. One such privileged building block is 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole (CAS: 1263281-04-4). While rarely administered as a standalone therapeutic, this molecule is a highly specialized pharmacophore fragment. It strategically combines three distinct chemical motifs—a trifluoromethyl group, a thiazole core, and an ethylamine side chain—to optimize target engagement, metabolic stability, and physicochemical properties.

This in-depth technical guide delineates the mechanistic rationale behind this scaffold and provides a self-validating system of in vitro protocols to rigorously evaluate its biological activity.

Structural Rationale & Pharmacophore Mapping

To understand the in vitro behavior of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, we must first deconstruct its molecular architecture. Every functional group in this molecule has a distinct causal relationship with its biological performance.

  • The Trifluoromethyl (-CF3) Group: The incorporation of fluorine into organic molecules fundamentally alters their physical and chemical properties. The -CF3 group is highly electronegative and boasts a large hydrophobic domain. In medicinal chemistry, it is strategically deployed to enhance lipophilicity (facilitating membrane permeability) and to block metabolically labile sites, thereby increasing the molecule's resistance to cytochrome P450 (CYP450) oxidation[1].

  • The Thiazole Core: Thiazole is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. Its aromatic nature allows for versatile π−π stacking interactions with aromatic amino acid residues (like Phenylalanine or Tyrosine) within target protein binding pockets. It is a proven scaffold in numerous FDA-approved drugs, ranging from antimicrobials to antineoplastic agents[2].

  • The Ethylamine Linker: The primary amine tethered by an ethyl chain is a classic biogenic amine mimic. At physiological pH, this amine is protonated, allowing it to form critical salt bridges with acidic residues (such as Aspartate 3.32) in the transmembrane domains of aminergic G-protein coupled receptors (GPCRs)[3].

G Cmpd 5-(Aminoethyl)-4-methyl -2-(trifluoromethyl)thiazole CF3 Trifluoromethyl (-CF3) Lipophilicity & Stability Cmpd->CF3 Thiazole Thiazole Core Pi-Pi Stacking Cmpd->Thiazole Amine Ethylamine Linker Electrostatic Binding Cmpd->Amine GPCR Aminergic GPCR Target CF3->GPCR Hydrophobic Pocket Thiazole->GPCR Aromatic Interaction Amine->GPCR Aspartate Salt Bridge

Pharmacophore mapping of the compound illustrating target engagement mechanisms.

In Vitro Target Engagement: Aminergic GPCR Binding

Because the ethylamine moiety is a hallmark of biogenic amine GPCR ligands (e.g., dopamine, serotonin, and histamine receptors), evaluating the in vitro binding affinity of this scaffold against these targets is paramount.

Causality of Experimental Choice: We utilize a competitive radioligand binding assay rather than a functional downstream assay (like cAMP accumulation) for initial screening. Functional assays are subject to signal amplification and cell-specific variations. Radioligand binding isolates the physical interaction between the pharmacophore and the receptor, providing a definitive inhibition constant ( Ki​ ).

Protocol 1: Self-Validating Radioligand Binding Assay

This protocol is designed with internal controls to ensure that any observed displacement is genuine and not an artifact of compound aggregation or non-specific binding.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target aminergic GPCR (e.g., 5-HT receptor). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine:

    • 50μL of the radioligand (e.g., [3H] -Ketanserin for 5-HT2A) at a concentration equal to its Kd​ .

    • 50μL of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole (test compound) in a 10-point dose-response titration ( 10−10 to 10−5 M).

    • 100μL of membrane suspension (approx. 15μg protein/well).

  • Self-Validation Step (Non-Specific Binding): In dedicated control wells, replace the test compound with a saturating concentration ( 10μM ) of a known, unlabeled reference antagonist. This defines the non-specific binding (NSB) baseline, ensuring the assay strictly measures specific receptor engagement.

  • Incubation & Filtration: Incubate the plate at 37∘C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the basic amine).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) using a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Metabolic Stability & ADME Profiling

The primary reason medicinal chemists append a -CF3 group to a thiazole ring is to fortify the molecule against oxidative metabolism. To prove this in vitro, we must subject the compound to Human Liver Microsomes (HLMs).

Causality of Experimental Choice: HLMs contain the full complement of CYP450 enzymes. By measuring the intrinsic clearance ( Clint​ ) of the compound, we can directly quantify the protective effect of the trifluoromethyl group compared to a non-fluorinated analog.

Protocol 2: HLM Metabolic Stability Assay
  • Master Mix Preparation: Prepare a solution containing 0.5mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Compound Addition: Spike the test compound into the master mix to achieve a final concentration of 1μM . Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Self-Validation Step (Controls): Run parallel assays with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay is invalid.

  • Reaction Initiation: Pre-incubate at 37∘C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50μL aliquots and immediately quench the reaction by mixing with 150μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

G Prep Compound Preparation (Max 0.1% DMSO) HLM Incubation with HLMs + NADPH Cofactor Prep->HLM Quench Time-Course Quenching (Ice-cold ACN) HLM->Quench LCMS LC-MS/MS Analysis Quantify Parent Loss Quench->LCMS Valid Control Validation (Verapamil Clearance) LCMS->Valid

In vitro workflow for assessing CYP450-mediated metabolic stability.

Cytotoxicity and Safety Screening

Fluorinated heterocycles can sometimes exhibit off-target cytotoxicity due to lipophilic accumulation in cell membranes or reactive metabolite formation.

Causality of Experimental Choice: We utilize the CellTiter-Glo (Luminescent Cell Viability) assay over traditional MTT assays. CellTiter-Glo measures ATP, providing a highly sensitive, homogeneous, and rapid readout of metabolic activity that is less prone to interference from the test compound's own redox potential.

Protocol 3: Cell Viability Assay
  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100μL of DMEM supplemented with 10% FBS. Incubate overnight at 37∘C , 5% CO2.

  • Treatment: Aspirate media and replace with media containing the test compound at concentrations ranging from 0.1μM to 100μM . Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 10μM Staurosporine).

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100μL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader. Calculate the CC50​ (concentration causing 50% cytotoxicity) relative to the vehicle control.

Data Interpretation & Quantitative Metrics

When evaluating 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole as a scaffold in lead optimization, the data generated from the above self-validating protocols should be benchmarked against established medicinal chemistry standards. Below is a structured summary of target metrics indicating a successful in vitro profile for derivatives of this scaffold.

Assay ParameterTarget Metric for Lead ProgressionMechanistic Implication of the Scaffold
GPCR Binding Affinity ( Ki​ ) <50 nM The ethylamine linker successfully forms a salt bridge; the thiazole core achieves optimal π−π stacking.
HLM Intrinsic Clearance ( Clint​ ) <20μL/min/mg protein The -CF3 group successfully shields the thiazole ring from rapid CYP450-mediated oxidation.
HepG2 Cytotoxicity ( CC50​ ) >50μM The lipophilicity introduced by the -CF3 group does not cause non-specific membrane disruption or toxicity.
Kinetic Solubility >100μM The basicity of the ethylamine counters the hydrophobicity of the trifluoromethyl-thiazole core.

Conclusion

The molecule 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is a masterclass in rational pharmacophore design. By combining the electrostatic anchoring of an ethylamine, the aromatic versatility of a thiazole, and the metabolic shielding of a trifluoromethyl group, it provides a robust starting point for drug discovery. By adhering to the rigorous, self-validating in vitro protocols outlined in this guide, researchers can accurately quantify its biological activity and confidently advance derivatives through the preclinical pipeline.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at:[Link]

  • Deciphering the Code to Aminergic G-Protein Coupled Receptor Drug Design. PMC / NIH. Available at:[Link]

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

Executive Summary The rational design of histaminergic ligands relies heavily on the manipulation of heterocyclic scaffolds to achieve receptor subtype selectivity. 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole rep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of histaminergic ligands relies heavily on the manipulation of heterocyclic scaffolds to achieve receptor subtype selectivity. 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole represents a highly specialized pharmacophore, derived from the structural skeleton of classic histamine H2 receptor agonists. This technical whitepaper dissects the structure-activity relationship (SAR) of this compound, predicts its receptor binding affinity across the histamine receptor family (H1R–H4R), and outlines a self-validating experimental framework for empirical pharmacological profiling.

Structural Rationale and SAR Context

To understand the binding affinity of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, it must be contextualized against its parent scaffold. The compound is a direct structural analog of Amthamine (2-amino-4-methyl-5-(2-aminoethyl)thiazole), a highly selective and potent histamine H2 receptor agonist[Eriks et al., 1992].

In Amthamine, the 2-amino group acts as a critical hydrogen-bond donor, mimicking the tautomeric proton shift of histamine's imidazole ring—a fundamental requirement for H2 receptor activation. However, substituting the 2-amino group with a trifluoromethyl (-CF3) group fundamentally alters the physicochemical landscape of the molecule:

  • Electronic Withdrawal: The -CF3 group is highly electronegative. It exerts a strong inductive pull, drastically reducing the pKa​ of the thiazole nitrogen. At physiological pH (7.4), the thiazole ring remains unprotonated, abolishing the proton-relay mechanism required for H2 agonism.

  • Steric Bulk and Lipophilicity: The -CF3 moiety increases the partition coefficient (LogP) of the molecule. While this prevents the compound from engaging the polar H2 orthosteric site, it perfectly positions the molecule to exploit the hydrophobic sub-pockets characteristic of the histamine H3 and H4 receptors[Panula et al., 2015].

  • Loss of Hydrogen Bonding: The absence of a hydrogen-bond donor at the C2 position shifts the compound's profile from an agonist to a likely competitive antagonist or inverse agonist.

Table 1: Structural & Physicochemical Comparison
CompoundC2-SubstitutionEstimated pKa​ (Thiazole N)H-Bond Donor at C2Predicted Primary Target
Histamine Imidazole ring~5.8YesH1, H2, H3, H4 (Agonist)
Amthamine -NH 2​ ~7.0YesH2 (Selective Agonist)
Title Compound -CF 3​ < 3.0NoH3/H4 (Antagonist/Inverse Agonist)

GPCR Signaling and Target Engagement

Histamine receptors are G protein-coupled receptors (GPCRs) that trigger distinct intracellular cascades. Understanding these pathways is critical for designing functional assays that validate the binding affinity data.

GPCR_Signaling Ligand 5-(Aminoethyl)-4-methyl- 2-(trifluoromethyl)thiazole H1R H1 Receptor (Gq/11) Ligand->H1R Binding H2R H2 Receptor (Gs) Ligand->H2R Binding H3R H3 Receptor (Gi/o) Ligand->H3R Binding H4R H4 Receptor (Gi/o) Ligand->H4R Binding PLC Phospholipase C (IP3 / DAG) H1R->PLC Activation AC_stim Adenylyl Cyclase (Increased cAMP) H2R->AC_stim Activation AC_inh Adenylyl Cyclase (Decreased cAMP) H3R->AC_inh Inhibition H4R->AC_inh Inhibition

Histamine GPCR signaling pathways targeted by thiazole derivatives.

Experimental Methodologies: A Self-Validating System

To empirically determine the receptor binding affinity ( Ki​ ) and functional efficacy ( IC50​/EC50​ ), we employ a self-validating experimental workflow .

The Causality of Self-Validation: By coupling a cell-free radioligand binding assay with a whole-cell functional assay, researchers can immediately flag false positives. If 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole exhibits a low Ki​ in the binding assay but fails to alter cAMP levels in the functional assay, it confirms neutral antagonism rather than assay interference. The inclusion of reference compounds in every plate serves as an internal calibrator to calculate the Z'-factor, ensuring the assay window remains robust ( Z′>0.5 ) before any test compound data is accepted.

Table 2: Radioligand Assay Parameters for Histamine Receptors
Receptor SubtypeRadioligand Kd​ (nM)Reference Compound (Positive Control)
hH1R [³H]-Pyrilamine1.2Mepyramine
hH2R [³H]-Tiotidine3.5Cimetidine
hH3R [³H]-N- α -methylhistamine0.5Thioperamide
hH4R [³H]-Histamine5.0JNJ 7777120
Protocol A: Radioligand Competition Binding Assay (Target Engagement)

Objective: Determine the absolute binding affinity ( Ki​ ) of the compound.

  • Membrane Preparation: Transfect HEK293T cells with plasmids encoding human H1R, H2R, H3R, or H4R. Harvest cells after 48 hours and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Causality: Using isolated membranes rather than whole cells removes cytosolic signaling components, preventing GTP-shift artifacts and ensuring pure orthosteric affinity measurements.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (at a concentration equal to its Kd​ , see Table 2), and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M). Incubate for 60 minutes at 25°C.

  • Filtration and Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: The highly lipophilic -CF3 group makes the compound prone to non-specific binding to plastic and glass. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing background noise.

  • Data Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Determine if the compound acts as an agonist, antagonist, or inverse agonist at H2/H3/H4 receptors.

  • Cell Seeding: Seed HEK293T cells expressing the target receptor into a 384-well plate. Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of cAMP, artificially amplifying the signal window to detect subtle inverse agonism.

  • Compound Incubation: For H3R/H4R (Gi-coupled), pre-stimulate cells with 10 µM Forskolin to elevate baseline cAMP. Add the test compound and incubate for 30 minutes.

  • Lysis and Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) lysis buffer containing Europium cryptate-labeled anti-cAMP antibodies and d2-labeled cAMP[Degorce et al., 2009].

    • Causality: Fluorinated thiazoles can exhibit native autofluorescence. TR-FRET utilizes a time delay (e.g., 50 µs) before measuring emission, allowing short-lived compound autofluorescence to decay, thereby ensuring high signal-to-noise ratios.

  • Quantification: Measure the fluorescence ratio (665 nm / 620 nm) to quantify intracellular cAMP levels.

Experimental Workflow Visualization

Workflow CellPrep HEK293T Cell Culture & Transfection (H1-H4) Membrane Membrane Preparation & Protein Quantification CellPrep->Membrane split Membrane->split Binding Radioligand Competition Assay (Displacement of 3H-Ligands) split->Binding Functional Functional Assay (cAMP TR-FRET / IP1 ELISA) split->Functional Data Data Analysis (Cheng-Prusoff / Schild Plot) Binding->Data Ki Determination Functional->Data EC50 / IC50

Self-validating experimental workflow for receptor binding and functional profiling.

References

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 67(3), 601-655.[Link]

  • Eriks, J. C., van der Goot, H., Sterk, G. J., & Timmerman, H. (1992). "Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry, 35(17), 3239-3246. [Link]

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Banks, M. (2009). "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 3, 22-32.[Link]

Foundational

A Technical Guide to Molecular Docking Studies of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

Abstract: This in-depth technical guide provides a comprehensive framework for conducting molecular docking studies on 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole. Designed for researchers, computational chemists...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This in-depth technical guide provides a comprehensive framework for conducting molecular docking studies on 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a mere checklist of steps to elucidate the scientific rationale behind critical experimental choices. The narrative emphasizes methodological integrity, from target selection and rigorous structure preparation to the nuanced analysis and validation of docking results. By grounding procedural steps in established scientific principles, this guide aims to equip researchers with the expertise to generate robust, reproducible, and scientifically sound computational hypotheses for this and similar thiazole-based compounds.

Introduction: The Scientific Premise for Docking Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for drug design. The subject of this guide, 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, incorporates several key features:

  • Thiazole Core: A versatile heterocyclic ring.[1]

  • Trifluoromethyl Group: This moiety is highly lipophilic and electron-withdrawing, often enhancing metabolic stability and binding affinity.[2]

  • Aminoethyl Side Chain: Provides a basic center capable of forming crucial hydrogen bonds or salt bridges with biological targets.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein.[3][4] It is a cornerstone of structure-based drug discovery, employed to generate hypotheses about a compound's mechanism of action, guide lead optimization, and screen virtual libraries for novel active compounds.[5] This guide will detail a complete, validated workflow for a hypothetical docking study of our target compound.

Phase I: Pre-Docking Preparation – The Foundation of Accuracy

The axiom "garbage in, garbage out" is particularly true for molecular docking. The reliability of any docking result is fundamentally dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.[3][6]

Protein Target Selection and Preparation

The selection of a protein target is driven by biological context. Thiazole derivatives have shown a wide range of activities, including anticancer and antimicrobial effects.[7][8][9][10] For this guide, we will hypothesize a study against Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase , a well-validated target in oncology.

Protocol 2.1: Receptor Preparation Workflow

  • Structure Acquisition: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[11] A suitable starting point is PDB ID: 2J6M, which contains EGFR in complex with an inhibitor.

  • Initial Cleaning and Validation:

    • Rationale: PDB files contain crystallographic water, ions, and co-factors that can interfere with the docking algorithm. It is standard practice to remove them to create a clean system.[6][12]

    • Action: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all water molecules and any co-crystallized ligands or ions not essential for structural integrity or the catalytic mechanism.[13][14]

  • Structural Refinement:

    • Rationale: Crystal structures may have missing atoms, especially hydrogens, or incomplete side chains due to limited resolution. These must be added to ensure a chemically correct model.[15]

    • Action: Use a structure preparation tool, such as the Dock Prep tool in Chimera or the Protein Preparation Wizard in Schrödinger Suite, to add polar hydrogens, repair missing side chains, and assign correct protonation states for residues like Histidine at a physiological pH of 7.4.[16]

  • Charge and Atom Type Assignment:

    • Rationale: The scoring function used by the docking software relies on accurate electrostatic and van der Waals terms. This requires assigning correct partial charges and atom types to the protein.[17]

    • Action: Assign charges using a standard force field (e.g., AMBER). The output file for docking with AutoDock Vina should be in the PDBQT format, which incorporates partial charges (Q) and atom types (T).[17][18]

Workflow Diagram: Protein Preparation

Protein_Preparation PDB 1. Acquire Structure (e.g., PDB: 2J6M) Clean 2. Clean PDB (Remove Water, Co-factors) PDB->Clean Repair 3. Repair & Protonate (Add Hydrogens, Fix Side Chains) Clean->Repair Charges 4. Assign Charges & Atom Types (AMBER Force Field) Repair->Charges Ready Prepared Receptor (PDBQT Format) Charges->Ready

Caption: A standardized workflow for preparing a protein receptor for docking.

Ligand Preparation

The ligand must be converted into a suitable 3D, low-energy conformation with correct atom and bond types.

Protocol 2.2: Ligand Preparation Workflow

  • Generate 3D Structure:

    • Rationale: Docking requires a 3D representation of the ligand.

    • Action: Draw the 2D structure of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

  • Energy Minimization:

    • Rationale: The initial 3D model is not necessarily in a low-energy, stable conformation. Energy minimization is performed to find a more favorable geometry.[6]

    • Action: Use a molecular mechanics force field (e.g., MMFF94) to perform energy minimization.

  • Charge Calculation and Atom Typing:

    • Rationale: As with the protein, accurate partial charges are essential for the scoring function.

    • Action: Calculate partial charges (e.g., Gasteiger charges).

  • Define Rotatable Bonds:

    • Rationale: The docking algorithm explores ligand flexibility by rotating specific bonds. Correctly identifying these "torsions" is critical for thorough conformational sampling.

    • Action: Use a tool like AutoDock Tools to automatically detect and define rotatable bonds. The final prepared ligand should also be saved in the PDBQT file format.[17][18]

Workflow Diagram: Ligand Preparation

Ligand_Preparation Structure2D 1. Draw 2D Structure Convert3D 2. Convert to 3D Structure2D->Convert3D EnergyMin 3. Energy Minimization (MMFF94 Force Field) Convert3D->EnergyMin Charges 4. Calculate Charges (Gasteiger Method) EnergyMin->Charges Torsion 5. Define Rotatable Bonds Charges->Torsion Ready Prepared Ligand (PDBQT Format) Torsion->Ready

Caption: A standardized workflow for preparing a small molecule ligand for docking.

Phase II: The Docking Simulation

This phase involves using software to predict the binding pose and affinity. We will use AutoDock Vina, a widely used, accurate, and fast open-source docking program.[11]

Protocol 3.1: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • Rationale: The docking algorithm must be given a defined search space. A "grid box" is a three-dimensional cube placed on the protein where the algorithm will attempt to place the ligand.[6][18]

    • Action: The box should be centered on the known active site, often determined by the position of a co-crystallized ligand.[18] The size should be large enough to accommodate the ligand and allow for rotational and translational movement, but not so large as to be computationally inefficient.

  • Configuration and Execution:

    • Rationale: AutoDock Vina requires a configuration file that specifies the locations of the receptor and ligand files, the coordinates and dimensions of the grid box, and other parameters like "exhaustiveness" which controls the computational effort.[19]

    • Action: Create a configuration text file. Execute the Vina program from the command line, pointing it to this configuration file.

  • Output Generation:

    • Rationale: Vina's search algorithm generates multiple possible binding poses.[4] Its scoring function then ranks these poses, providing an estimated binding affinity (in kcal/mol).[3] More negative scores indicate more favorable predicted binding.

    • Action: Vina will output a PDBQT file containing the coordinates of the top-ranked binding poses (typically 9 by default) along with their corresponding binding affinity scores.

Docking_Process cluster_inputs Inputs cluster_process Docking Engine (AutoDock Vina) cluster_outputs Outputs Protein Prepared Receptor (receptor.pdbqt) Algorithm Conformational Search (Posing) Protein->Algorithm Ligand Prepared Ligand (ligand.pdbqt) Ligand->Algorithm Config Configuration File (Grid Box, Parameters) Config->Algorithm Scoring Scoring Function (Ranking) Algorithm->Scoring Poses Ranked Binding Poses Scoring->Poses Energies Binding Affinities (kcal/mol) Scoring->Energies

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, a het...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, a heterocyclic compound of interest in pharmaceutical and materials science. The stability of this molecule is a critical determinant of its shelf-life, formulation viability, and overall suitability for its intended applications. This document delineates the theoretical underpinnings of its stability, provides detailed experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outlines a computational workflow for theoretical stability assessment. The synthesis of experimental data and computational modeling offers a robust framework for understanding and predicting the thermal behavior of this thiazole derivative.

Introduction: The Significance of Thermodynamic Stability

5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole belongs to the thiazole class of heterocyclic compounds, which are foundational scaffolds in numerous bioactive compounds and pharmaceutical agents[1][2]. The unique substitution pattern of this molecule, featuring an aminoethyl group, a methyl group, and a trifluoromethyl group, imparts specific physicochemical properties that are crucial for its function but also influence its stability. The trifluoromethyl group, in particular, is known to enhance the reactivity and potential applications of such compounds in various fields, including pharmaceutical and agrochemical research[3].

Thermodynamic stability is a measure of the energy state of a system, and in the context of a chemical compound, it refers to its resistance to decomposition or chemical change under a given set of conditions. For a pharmaceutical compound, poor thermodynamic stability can lead to degradation, resulting in loss of efficacy, the formation of potentially toxic byproducts, and a shortened shelf life. Therefore, a thorough understanding and quantification of the thermodynamic stability of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole are paramount for its development and application.

This guide will explore the key factors governing the stability of this molecule and provide the methodologies to assess it rigorously.

Theoretical Considerations: Factors Influencing Stability

The thermodynamic stability of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is a complex interplay of the electronic and steric effects of its constituent functional groups.

  • The Thiazole Ring: The thiazole ring itself is an aromatic heterocycle, which confers a degree of inherent stability[4]. The delocalization of π-electrons within the ring contributes to its lower energy state.

  • Trifluoromethyl Group (-CF3): This strong electron-withdrawing group significantly influences the electronic distribution within the thiazole ring. This can enhance the thermal stability of the molecule[3]. The C-F bond is the strongest single bond in organic chemistry, contributing to the overall robustness of this substituent.

  • Aminoethyl Group (-CH2CH2NH2): The basic amino group can be a site of reactivity and potential degradation pathways, such as oxidation or reaction with acidic excipients. Its flexibility also introduces conformational variables that can impact crystal packing and, consequently, solid-state stability.

  • Methyl Group (-CH3): This electron-donating group can subtly modulate the electron density of the thiazole ring, influencing its reactivity and stability.

The interplay of these groups determines the molecule's overall susceptibility to thermal decomposition, oxidation, and other degradation pathways.

Experimental Assessment of Thermodynamic Stability

The cornerstone of stability analysis lies in empirical measurement. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide quantitative data on the thermal behavior of a material[5][6].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point (Tm), glass transition temperature (Tg), and the enthalpy of fusion. A sharp, high melting point is often indicative of a pure, crystalline, and stable compound.

  • Sample Preparation: Accurately weigh 3-5 mg of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td) and to study the thermal degradation profile of a compound. A higher decomposition temperature indicates greater thermal stability.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of decomposition, typically defined as the temperature at which a 5% weight loss occurs (Td5%). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

ParameterDescriptionTypical Value Range for Stable Thiazole Derivatives
Melting Point (Tm) Temperature at which the solid phase transitions to liquid.150 - 250 °C
Enthalpy of Fusion (ΔHf) Heat absorbed during melting.20 - 40 kJ/mol
Decomposition Temperature (Td5%) Temperature at which 5% mass loss occurs.> 200 °C

Note: These are generalized values; specific results for 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole would be determined experimentally.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Interpretation Sample Compound Sample Weighing Accurate Weighing Sample->Weighing DSC_Pan Encapsulate in Al Pan Weighing->DSC_Pan TGA_Pan Place in TGA Pan Weighing->TGA_Pan DSC_Run Heat at 10°C/min DSC_Pan->DSC_Run DSC_Data Obtain Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data Melting_Point Determine Tm & ΔHf DSC_Data->Melting_Point TGA_Run Heat at 10°C/min TGA_Pan->TGA_Run TGA_Data Obtain Thermogram (Mass vs. Temp) TGA_Run->TGA_Data Decomposition_Temp Determine Td TGA_Data->Decomposition_Temp Stability_Assessment Overall Stability Profile Melting_Point->Stability_Assessment Decomposition_Temp->Stability_Assessment

Caption: Workflow for experimental thermal analysis.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful avenue for predicting and understanding the intrinsic stability of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose[1][7].

Theoretical Framework

The thermodynamic stability of a molecule can be related to its total electronic energy and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[8]. A lower total electronic energy generally corresponds to a more stable molecule[1]. A larger HOMO-LUMO gap suggests greater chemical stability and lower reactivity[8].

Computational Workflow
  • Structure Optimization: The 3D structure of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is first optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as enthalpy and Gibbs free energy.

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated to determine the energy gap.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify potential sites of electrophilic and nucleophilic attack, which can provide insights into reactivity and potential degradation pathways.

Visualization of Computational Workflow

computational_workflow cluster_outputs Calculated Properties cluster_interpretation Interpretation Input Input: 3D Structure of Molecule DFT_Calc DFT Calculation (e.g., B3LYP/6-31+G(d,p)) Input->DFT_Calc Opt Geometry Optimization DFT_Calc->Opt Electronic Electronic Properties DFT_Calc->Electronic Freq Frequency Calculation Opt->Freq Total_Energy Total Electronic Energy Opt->Total_Energy Thermo_Data Thermodynamic Data (Enthalpy, Gibbs Free Energy) Freq->Thermo_Data HOMO_LUMO HOMO-LUMO Gap Electronic->HOMO_LUMO MEP Molecular Electrostatic Potential Electronic->MEP Stability_Prediction Predict Thermodynamic Stability Total_Energy->Stability_Prediction HOMO_LUMO->Stability_Prediction Reactivity_Sites Identify Reactive Sites MEP->Reactivity_Sites

Caption: Workflow for computational stability analysis.

Conclusion: A Holistic Approach to Stability Assessment

The thermodynamic stability of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is a critical parameter that dictates its viability for practical applications. A comprehensive understanding of its stability requires a synergistic approach that combines empirical thermal analysis with theoretical computational modeling. The experimental techniques of DSC and TGA provide quantitative data on the macroscopic thermal behavior of the compound, while computational methods like DFT offer insights into its intrinsic molecular stability and reactivity. By integrating these methodologies, researchers and drug development professionals can build a robust stability profile, enabling informed decisions in formulation development, storage, and handling of this promising thiazole derivative.

References

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society.
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrost
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Thiazole - Wikipedia.
  • Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics.
  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega.
  • Ethyl 2-amino-4-(trifluoromethyl)
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC.
  • Thiazole-Mediated Synthetic Methodology. Chemical Reviews.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles.
  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine.
  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology.
  • Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases.
  • Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts: design, synthesis, structure–property relationship and applications in electroluminescent devices. New Journal of Chemistry.
  • Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. Benchchem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives.
  • Ethyl 2-amino-4-(trifluoromethyl)
  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC.
  • Thermal Analysis of some Imidazolinone Derivatives.
  • Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. PMC.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole in Modern Drug Discovery

Executive Summary This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the novel building block, 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the novel building block, 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, in drug discovery campaigns. This scaffold combines three privileged medicinal chemistry motifs: the biologically versatile thiazole ring, the metabolism-enhancing and binding-potent trifluoromethyl group, and a synthetically tractable aminoethyl side chain for library generation. We present detailed protocols for its synthesis, derivatization into diverse chemical libraries, and a logical strategy for biological screening, positioning this compound as a valuable starting point for developing next-generation therapeutics.

Introduction: A Trifecta of High-Value Moieties

The thiazole ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, including antineoplastics like Dasatinib and antimicrobials such as Sulfathiazole.[1][2][3] Its prevalence stems from its favorable physicochemical properties and its ability to act as a versatile scaffold for engaging with a wide array of biological targets.[4][5]

The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has become a central theme in modern drug design.[6][7] The CF3 group offers a unique combination of properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, which can prolong a drug's half-life.[8]

  • Enhanced Lipophilicity: The CF3 group increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[8][9]

  • Modulation of Physicochemical Properties: Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing target binding and pharmacokinetic profiles.[10]

The specific compound, 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, is a highly promising, yet underexplored, building block. It features a primary amine on the ethyl side chain, which serves as a critical "handle" for synthetic diversification. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). Furthermore, its structure bears a striking resemblance to Amthamine (2-Amino-5-(2-aminoethyl)-4-methylthiazole), a known potent and selective histamine H2 receptor agonist, providing a strong, hypothesis-driven starting point for biological investigation.[11]

This guide provides the necessary protocols and scientific rationale to unlock the potential of this valuable scaffold.

Section 1: Synthesis of the Core Scaffold

A robust and scalable synthesis is the foundation of any drug discovery program. We propose a logical and efficient synthetic route to obtain the title compound, based on the principles of the classical Hantzsch thiazole synthesis.[12][13]

Protocol 1.1: Multi-step Synthesis of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

Principle of the Method: This protocol follows a three-stage process: (1) formation of the key trifluorothioacetamide building block, (2) Hantzsch condensation to construct the trifluoromethyl-thiazole core with a protected aminoethyl precursor, and (3) reduction of the precursor to unveil the final primary amine.

Materials:

  • Trifluoroacetic anhydride

  • Aqueous ammonia

  • Lawesson's reagent

  • 3-Chloro-4-oxopentanenitrile

  • Lithium aluminum hydride (LiAlH4) or Hydrogen (H2) gas with a suitable catalyst (e.g., Raney Nickel)

  • Anhydrous solvents (THF, Ethanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Synthesis of 2,2,2-Trifluorothioacetamide

    • Rationale: This key intermediate provides the trifluoromethyl and thioamide functionalities required for the cyclization.

    • Carefully add trifluoroacetic anhydride dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia.

    • After the initial reaction subsides, extract the resulting 2,2,2-trifluoroacetamide.

    • Treat the dried acetamide with Lawesson's reagent in anhydrous toluene or THF and reflux until the reaction is complete (monitored by TLC).

    • Purify the resulting 2,2,2-trifluorothioacetamide by column chromatography.

  • Step 2: Hantzsch Condensation

    • Rationale: This is the core ring-forming reaction, where the thioamide condenses with an α-haloketone to form the thiazole heterocycle. We use a precursor with a nitrile group, which can be cleanly reduced to the desired amine.

    • Dissolve 2,2,2-trifluorothioacetamide (1.0 eq) and 3-chloro-4-oxopentanenitrile (1.0 eq) in a suitable solvent like ethanol.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product, 5-(cyanomethyl)-4-methyl-2-(trifluoromethyl)thiazole, with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

  • Step 3: Reduction of the Nitrile Side Chain

    • Rationale: This final step converts the stable nitrile intermediate into the reactive primary amine of the target compound.

    • Method A (LiAlH4): Under an inert atmosphere (Argon or Nitrogen), slowly add a solution of the nitrile from Step 2 in anhydrous THF to a stirred suspension of LiAlH4 (approx. 1.5 eq) in anhydrous THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate. Purify the crude product by chromatography to yield 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole.

    • Method B (Catalytic Hydrogenation): Dissolve the nitrile in ethanol containing a catalytic amount of Raney Nickel or another suitable catalyst. Pressurize the vessel with H2 gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases. Filter the catalyst and concentrate the solvent to obtain the desired product.

Self-Validation:

  • Confirm the structure of the final product and all intermediates using ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and high-resolution mass spectrometry (HRMS).

  • Purity should be assessed by HPLC (>95% is recommended for biological screening).

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Side Chain Reduction A Trifluoroacetic Anhydride D 2,2,2-Trifluorothioacetamide A->D 1. B Ammonia B->D 2. C Lawesson's Reagent C->D 3. Thionation F 5-(Cyanomethyl)-4-methyl-2- (trifluoromethyl)thiazole D->F Condensation E 3-Chloro-4-oxopentanenitrile (Protected Aminoethyl Precursor) E->F H 5-(Aminoethyl)-4-methyl-2- (trifluoromethyl)thiazole (Final Product) F->H G Reducing Agent (e.g., LiAlH4 or H2/Catalyst) G->H Reduction of Nitrile Library_Synthesis_Workflow cluster_reagents Reagents start 5-(Aminoethyl)-4-methyl-2- (trifluoromethyl)thiazole (Core Scaffold) process Parallel Amide Coupling Reaction (in 96-well plate format) start->process acids Carboxylic Acid Library (R-COOH) acids->process coupling Coupling Agents (e.g., EDC, HOBt) coupling->process base Base (e.g., DIPEA) base->process purify Purification (e.g., HPLC or SPE) process->purify end Diverse Amide Library (Scaffold-R) analyze QC Analysis (LC-MS, NMR) purify->analyze analyze->end Ready for Screening

Caption: Workflow for generating a diverse amide library.

Section 3: Biological Evaluation Strategy & Protocols

Hypothesis-Driven Screening: Targeting the Histamine H2 Receptor

The structural similarity of our core scaffold to the known H2 agonist Amthamine provides a compelling rationale for prioritizing the histamine H2 receptor as a primary target. [11]The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). It is a well-validated target for conditions related to gastric acid secretion.

Histamine_H2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor (GPCR) AC Adenylyl Cyclase H2R->AC activates G_protein Gs Protein H2R->G_protein activates cAMP cAMP (Second Messenger) AC->cAMP converts Agonist Agonist (e.g., Histamine or Test Compound) Agonist->H2R binds G_protein->AC ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response phosphorylates targets

Caption: Simplified Histamine H2 receptor signaling cascade.

Protocol 3.1: In Vitro Histamine H2 Receptor Competitive Binding Assay

Principle of the Method: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the H2 receptor. A reduction in the bound radioactivity indicates that the test compound is binding to the receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human H2 receptor (e.g., HEK293-H2R)

  • Radioligand: [³H]-Tiotidine (a potent H2 antagonist)

  • Non-specific binding control: Cimetidine (unlabeled H2 antagonist)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (GF/C)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Assay Plate Setup:

    • Add Assay Buffer to all wells of a 96-well plate.

    • Add test compounds from the synthesized library at various concentrations (e.g., 10-point dose-response curve starting from 10 µM).

    • Controls:

      • Total Binding: Wells with buffer and radioligand only (no competitor).

      • Non-specific Binding (NSB): Wells with buffer, radioligand, and a high concentration of Cimetidine (e.g., 10 µM).

      • Vehicle Control: Wells with DMSO at the same final concentration as the test compounds.

  • Reaction Incubation:

    • Add the [³H]-Tiotidine to all wells at a final concentration near its Kd (dissociation constant).

    • Add the H2 receptor-containing cell membranes to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove any remaining unbound radioactivity.

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each test compound concentration relative to the total binding and NSB controls.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration causing 50% inhibition) or Ki (inhibition constant).

Broader Screening Strategies

Given the wide range of biological activities reported for thiazole derivatives, broader, hypothesis-free screening is also warranted. [1][14][15]Many substituted thiazoles have shown potent activity as kinase inhibitors in oncology. [6][14]Therefore, screening the library against a panel of cancer-relevant kinases is a logical secondary strategy.

Section 4: Data Presentation and Lead Optimization

Systematic organization of SAR data is crucial for identifying promising lead compounds. The following table provides a template for collating results from the library screen.

Compound IDR-Group ModificationH2 Receptor Ki (nM)Kinase X IC50 (µM)Notes
SC-001 H (Core Scaffold)TBDTBDBaseline activity
LIB-001 PhenylTBDTBDAromatic substituent
LIB-002 4-ChlorophenylTBDTBDElectron-withdrawing
LIB-003 4-MethoxyphenylTBDTBDElectron-donating
LIB-004 CyclohexylTBDTBDAliphatic substituent
...............

TBD: To Be Determined

By analyzing trends in this table, medicinal chemists can determine which structural features (e.g., aromatic vs. aliphatic, electron-donating vs. withdrawing) are favorable for activity and selectivity. Promising "hits" from this initial screen would then be subjected to further validation, selectivity profiling against other receptors/kinases, and evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties to advance them into the lead optimization phase.

Conclusion

The 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole scaffold represents a confluence of desirable features for modern drug discovery. Its rational design incorporates a privileged heterocyclic core, a group known to enhance metabolic stability and potency, and a versatile synthetic handle for rapid library generation. The protocols and strategies outlined in this document provide a clear and actionable framework for researchers to synthesize, derivatize, and screen this compound and its analogs, paving the way for the discovery of novel and effective therapeutic agents.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv.
  • Synthesis and discovery of highly potent agents, trifluoromethyl containing heterocycles against influenza virus. (2017). Hilaris.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Journal of Chemical Health Risks.
  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016). IntechOpen.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (n.d.). National Institutes of Health (NIH).
  • Synthesis of Highly Functionalized 12-Membered Trifluoromethyl Heterocycles via a Nondecarboxylative Pd-Catalyzed [6 + 6] Annulation. (2021). ACS Catalysis.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Vapourtec.
  • Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. (n.d.). ResearchGate.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Institutes of Health (NIH).
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Scilit.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
  • Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. (n.d.). PubMed.
  • Ethyl 2-amino-4-(trifluoromethyl)-5-thiazolecarboxylate. (n.d.). Chem-Impex.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Institutes of Health (NIH).
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). National Institutes of Health (NIH).
  • Synthesis of Novel Thiazole Derivatives Bearing -Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of. (2021). Semantic Scholar.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health (NIH).
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (n.d.). Asian Journal of Green Chemistry.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (n.d.). National Institutes of Health (NIH).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). MDPI.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Baghdad Science Journal.
  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (n.d.). Niner Commons.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences.

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

Abstract This application note provides a detailed guide for the structural elucidation of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, a heterocyclic compound with potential applications in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group, a thiazole core, and a flexible aminoethyl side chain presents a unique characterization challenge that is ideally suited for a multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy approach. We present a suite of optimized protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, from sample preparation to data acquisition and processing, is explained to ensure robust and reproducible results. This guide serves as a comprehensive resource for researchers requiring unambiguous structural verification of complex fluorinated small molecules.

Introduction: The Structural Imperative

The synthesis of novel chemical entities is the cornerstone of drug discovery and materials science. 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole incorporates three key pharmacophores: a thiazole ring, known for its diverse biological activities; a trifluoromethyl group, which can enhance metabolic stability and binding affinity; and an aminoethyl group, providing a key site for further functionalization.[1][2] Unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for any further investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3][4] It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This note details the systematic application of a multi-nuclear, multi-dimensional NMR strategy to fully characterize the title compound.

Molecular Framework and Predicted NMR Signatures

To effectively interpret the NMR data, we must first consider the electronic landscape of the molecule. The structure is comprised of distinct spin systems whose NMR signals are influenced by their immediate and long-range neighbors.

  • Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group will significantly deshield the C2 carbon of the thiazole ring, resulting in a downfield chemical shift.[5][6] The fluorine atoms will produce a strong, sharp singlet in the ¹⁹F NMR spectrum.

  • Thiazole Ring: As an aromatic heterocycle, its carbons (C2, C4, C5) will resonate in the aromatic region of the ¹³C NMR spectrum.

  • Methyl (CH₃) Group: Attached to the C4 of the thiazole ring, its protons are expected to appear as a singlet in a characteristic upfield region.

  • Aminoethyl (-CH₂CH₂NH₂) Group: This aliphatic chain will show two distinct methylene signals in the ¹H NMR spectrum, likely as triplets due to coupling with each other. The protons closer to the electron-withdrawing thiazole ring are expected to be more deshielded (further downfield) than those adjacent to the amino group.[7][8]

Caption: Structure of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole.

Experimental Design and Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is fundamentally dependent on the quality of the sample. This protocol ensures an optimized, homogeneous sample suitable for high-resolution NMR.

Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum and to provide a signal for the spectrometer's lock system, which stabilizes the magnetic field.[9] Filtering removes particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[10][11] Concentration is a critical parameter; higher concentrations are needed for less sensitive nuclei like ¹³C, while overly concentrated samples for ¹H NMR can lead to line broadening and difficulty in shimming.[12]

Methodology:

  • Weighing: Accurately weigh 10-15 mg of the purified compound for ¹H and 2D NMR, or 30-50 mg for a dedicated ¹³C NMR experiment, into a clean, dry vial.

  • Solubilization: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent should be based on the compound's solubility.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of cotton or glass wool. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended microparticles.[9]

  • Volume Check: Ensure the final solvent height in the NMR tube is approximately 4-5 cm. This volume is optimal for positioning within the instrument's detection coil.[9][12]

  • Capping and Labeling: Cap the NMR tube securely to prevent evaporation and contamination. Label the tube clearly with a unique identifier.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh 1. Weigh Compound (10-50 mg) dissolve 2. Add Deuterated Solvent (~0.6 mL CDCl₃) weigh->dissolve Solubilize filter 3. Filter into NMR Tube dissolve->filter Remove particulates ready 4. Cap and Label filter->ready

Caption: Workflow for preparing a high-quality NMR sample.

Protocol 2: NMR Data Acquisition

A comprehensive suite of experiments is required to assemble the structural puzzle. The following workflow outlines the acquisition of all necessary 1D and 2D spectra.

Rationale: The strategy begins with quick, information-rich 1D experiments (¹H, ¹⁹F) to confirm the presence of key functional groups and assess sample purity. The less sensitive ¹³C experiment follows. Finally, 2D correlation experiments (COSY, HSQC, HMBC) are performed to establish the atomic connectivity and finalize the structure.[4][13]

Methodology (on a 500 MHz Spectrometer):

  • Instrument Setup: Insert the sample, lock on the deuterium signal of the solvent, and perform automatic shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 8-16.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (zgfl).

    • Spectral Width: ~200 ppm (centered around -60 to -80 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16-32.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Spectral Width: ~250 ppm (e.g., -10 to 240 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on concentration.

  • 2D ¹H-¹H COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (cosygpmf).

    • Spectral Width (F1 & F2): ~10-12 ppm.

    • Number of Scans (ns): 2-4 per increment.

    • Increments (F1): 256-512.

  • 2D ¹H-¹³C HSQC Acquisition:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~180 ppm.

    • Number of Scans (ns): 4-8 per increment.

    • Increments (F1): 256.

  • 2D ¹H-¹³C HMBC Acquisition:

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~250 ppm.

    • Long-range coupling delay (d6): Optimized for ~8 Hz (approx. 62.5 ms).

    • Number of Scans (ns): 8-16 per increment.

    • Increments (F1): 256-512.

Data_Acquisition_Strategy cluster_acq NMR Data Acquisition Workflow start Tuning and Shimming H1 1D ¹H (Quick Check) start->H1 F19 1D ¹⁹F (CF₃ Check) H1->F19 C13 1D ¹³C (Carbon Backbone) F19->C13 COSY 2D COSY (H-H Connectivity) C13->COSY HSQC 2D HSQC (Direct C-H) C13->HSQC HMBC 2D HMBC (Long-Range C-H) C13->HMBC

Caption: A logical workflow for acquiring a comprehensive NMR dataset.

Data Processing and Structural Elucidation

After acquisition, raw data (Free Induction Decay or FID) must be processed into interpretable spectra.

Processing Steps:

  • Apodization (Window Function): Apply an exponential function to the FID to improve the signal-to-noise ratio at the cost of a slight line broadening.

  • Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.[14][15]

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and upright.[14][16]

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is used. For ¹⁹F, an external standard like trifluoroacetic acid or an internal standard is often used.[17]

Interpreting the Spectra: Assembling the Pieces

Predicted Data Summary: The following tables summarize the expected NMR data based on the structure and known chemical shift ranges.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label Predicted δ (ppm) Multiplicity Integration Assignment
H-a ~3.1 - 3.3 Triplet (t) 2H -CH₂ -CH₂-NH₂
H-b ~2.9 - 3.1 Triplet (t) 2H -CH₂-CH₂ -NH₂
H-c ~2.4 - 2.6 Singlet (s) 3H -CH₃

| H-d | ~1.5 - 2.0 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Label Predicted δ (ppm) Multiplicity (from ¹⁹F) Assignment
C2 ~155 - 165 Quartet (q, ¹JCF ≈ 35-40 Hz) C -CF₃
C4 ~150 - 155 Singlet (s) C -CH₃
C5 ~120 - 125 Singlet (s) C -CH₂-
C-CF₃ ~118 - 122 Quartet (q, ¹JCF ≈ 270-280 Hz) -C F₃
~40 - 45 Singlet (s) -C H₂-CH₂-NH₂
~28 - 33 Singlet (s) -CH₂-C H₂-NH₂

| C-CH₃ | ~15 - 20 | Singlet (s) | -C H₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Label Predicted δ (ppm) Multiplicity Assignment

| F-CF₃ | ~ -60 to -65 | Singlet (s) | -CF₃ |

Confirmation with 2D NMR

The 2D spectra provide the definitive connections to assemble the structure.

  • COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings. A critical cross-peak will be observed between the two triplet signals of the aminoethyl protons (H-a ↔ H-b), confirming their adjacent positions.[13][18]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It will show correlations for C-CH₃/H-c, Cα/H-a, and Cβ/H-b. This unambiguously assigns the protonated carbons.[19][20]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected COSY (blue) and HMBC (red) correlations.

Key HMBC Correlations to Confirm Structure:

  • Protons of the methyl group (H-c) should show correlations to both C4 (2-bond) and C5 (3-bond) of the thiazole ring.

  • Protons of the α-methylene group (H-a) should show correlations to C5 (2-bond) and (2-bond).

  • These correlations definitively link the methyl and aminoethyl substituents to their correct positions on the thiazole ring, completing the structural proof.

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous characterization of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can generate high-quality, reproducible data. The systematic interpretation of this comprehensive dataset, particularly the long-range correlations observed in the HMBC spectrum, allows for the unequivocal assignment of the molecular structure, providing a solid foundation for any subsequent research and development activities.

References

  • Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • BMRB. (2023). Small molecule NMR sample preparation. University of Wisconsin-Madison. Available at: [Link]

  • Alfaifi, M. S., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. ResearchGate. Available at: [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Available at: [Link]

  • MetaboLab. (n.d.). Basic 1D-NMR Data Processing. Available at: [Link]

  • Reiter, D., et al. (2026). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. Available at: [Link]

  • Request PDF. (2025). Counterintuitive Deshielding on the 13 C NMR Chemical Shift for the Trifluoromethyl Anion. ResearchGate. Available at: [Link]

  • Fujiwara, H., & Sasaki, Y. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Notes. Available at: [Link]

  • Université de Sherbrooke. (n.d.). Welcome to the NMR tutorials. Available at: [Link]

  • El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754. Available at: [Link]

  • Gümüş, M., et al. (2021). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry. Available at: [Link]

  • MathWorks. (2024). NMR Data Processing and Analysis. MATLAB Central File Exchange. Available at: [Link]

  • Alfaifi, M. S., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE, 18(2), e0280993. Available at: [Link]

  • Uchikura, T., et al. (2020). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pielenz, F. (2017). Introduction to NMR data processing and analysis with Origin. Friedrich Schiller University Jena. Available at: [Link]

  • ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds. Available at: [Link]

  • LibreTexts Chemistry. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • University of Puget Sound. (2022). 1H NMR Chemical Shifts. Available at: [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1635-1644. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. Available at: [Link]

  • Al-Maharik, N. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Molecules, 24(18), 3262. Available at: [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 493. Available at: [Link]

  • Shana, A. A., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 858954. Available at: [Link]

  • Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(49), 12434-12448. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. Available at: [Link]

  • Moody, A. G., et al. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Environmental Toxicology and Chemistry, 22(2), 313-319. Available at: [Link]

  • Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. Available at: [Link]

  • Al-Juboori, A. A. A. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2017). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology, 10(10), 3409-3414. Available at: [Link]

Sources

Method

mass spectrometry fragmentation of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

Application Note: Elucidating the Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Fragmentation Dynamics of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole Executive Summary 5-(Aminoethyl)-4-methyl-2-(trifluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Elucidating the Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Fragmentation Dynamics of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

Executive Summary

5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is a highly specialized, fluorinated heterocyclic building block frequently utilized in the rational design of targeted therapeutics, including kinase inhibitors and metabolic modulators[]. Accurate structural characterization of this compound and its metabolic derivatives is critical during pharmacokinetic (PK) profiling. As a Senior Application Scientist, I have designed this guide to move beyond empirical observation, detailing the thermodynamic and electronic causality behind the collision-induced dissociation (CID) pathways of this molecule. This provides a robust framework for developing highly sensitive multiple reaction monitoring (MRM) assays.

Physicochemical & Mass Spectrometric Profile

Before optimizing MS parameters, it is essential to establish the baseline physicochemical properties of the analyte. The presence of the strongly electron-withdrawing trifluoromethyl group significantly alters the electronic distribution of the thiazole ring, impacting both ionization efficiency and fragmentation trajectories.

Table 1: Precursor Ion Properties

PropertyValue
Chemical Name 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole
Molecular Formula C7H9F3N2S
Monoisotopic Mass 210.0439 Da
Precursor Ion [M+H]+ m/z 211.0517
Primary Ionization Mode Positive Electrospray Ionization (ESI+)

Mechanistic Principles of Fragmentation (The "Why")

To develop a reliable LC-MS/MS method, one must understand the gas-phase chemistry driving the fragmentation. The fragmentation of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is governed by three primary mechanistic pillars:

1. Site of Protonation & Gas-Phase Basicity In positive electrospray ionization (ESI+), protonation is dictated by the gas-phase basicity of available heteroatoms. While thiazole rings can accept protons, the thiazole nitrogen in this specific molecule is severely deactivated by the adjacent, strongly electron-withdrawing -CF3 group[2]. Consequently, protonation occurs almost exclusively at the primary aliphatic amine on the aminoethyl chain.

2. Primary Amine Cleavage (Low-Energy CID) The dominant fragmentation pathway at low collision energies (10–20 eV) is the loss of neutral ammonia (NH3, 17 Da). This charge-mediated 1,2-elimination is a well-documented hallmark of 3[3]. The expulsion of NH3 from the protonated precursor (m/z 211.05) yields a highly stable 5-vinyl-4-methyl-2-(trifluoromethyl)thiazole product ion (m/z 194.02). The extended pi-conjugation of the newly formed vinyl group with the thiazole ring thermodynamically drives this reaction, making m/z 194.02 the optimal, highest-abundance quantifier ion.

3. Trifluoromethyl and Thiazole Ring Dynamics (High-Energy CID) At elevated collision energies (>30 eV), the internal energy of the m/z 194.02 fragment surpasses the threshold for deeper structural cleavage. While the -CF3 group is generally highly stable, extreme collisional activation can induce defluorination via the loss of neutral HF (20 Da) to yield m/z 174.02[2]. Concurrently, the thiazole ring—which is generally more labile than pyrimidine or benzene rings during 4[4]—undergoes retro-ring-opening, yielding lower mass fragments (m/z < 100).

Table 2: Diagnostic Product Ions (CID)

Product Ion m/zNeutral LossStructural AssignmentOptimal CE (eV)Relative Abundance
194.02 -17 Da (NH3)5-vinyl-4-methyl-2-(trifluoromethyl)thiazole cation15Base Peak (100%)
180.01 -31 Da (CH5N)Alpha-cleavage of ethylamine side chain25Medium (40%)
174.02 -37 Da (NH3 + HF)Defluorinated vinyl-thiazole derivative35Low (15%)
< 100.00 VariableThiazole ring-opening fragments>40Low (<10%)

Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 211.05 F1 Base Peak (Quantifier) [M+H - NH3]+ m/z 194.02 M->F1 -NH3 (-17 Da) Low CE (15 eV) F2 Alpha-Cleavage [M+H - CH5N]+ m/z 180.01 M->F2 -CH5N (-31 Da) Medium CE (25 eV) F3 Defluorination [M+H - NH3 - HF]+ m/z 174.02 F1->F3 -HF (-20 Da) High CE (35 eV) F4 F4 F1->F4 Ring Opening High CE (>40 eV)

Caption: ESI-MS/MS fragmentation pathways of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in quantitative analysis, the following protocol is designed as a self-validating system . It embeds quality control directly into the methodology, ensuring that the instrument state is verified before any data is acquired.

Step 1: System Suitability and Collision Energy (CE) Calibration

  • Causality: Before analyzing the target compound, the internal energy distribution of the mass spectrometer's collision cell must be validated to ensure reproducibility across different instruments.

  • Action: Infuse a standard "thermometer ion" such as 2[2]. Evaluate the survival yield (SY) at 30 eV to ensure the instrument's collision energy calibration matches theoretical internal energy distributions. If the SY deviates by >5%, recalibrate the quadrupole/hexapole voltage offsets.

Step 2: Sample Preparation

  • Causality: Primary amines are susceptible to surface adsorption and degradation in highly aqueous environments without acidic modifiers.

  • Action: Prepare a 100 ng/mL working solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (FA). The FA ensures complete protonation of the primary amine in solution prior to ESI droplet formation, maximizing ionization efficiency[3].

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 4: ESI-MS/MS Acquisition

  • Causality: Soft ionization parameters are required to prevent 5[5], which is a common artifact for primary amines undergoing ESI.

  • Action:

    • Source Temperature: 300°C.

    • Capillary Voltage: +3.5 kV.

    • Declustering Potential (DP) / Cone Voltage: Set to a low value (e.g., 20 V) to minimize premature in-source CID of the labile aminoethyl group[5].

    • MRM Transitions:

      • Quantifier: m/z 211.05 → 194.02 (CE: 15 eV)

      • Qualifier: m/z 211.05 → 180.01 (CE: 25 eV)

Step 5: Data Validation

  • Action: A valid analytical run must demonstrate a signal-to-noise (S/N) ratio > 10 for the quantifier transition, with a retention time matching the reference standard ±0.1 minutes. The ion ratio between the quantifier and qualifier must remain within ±20% of the established library value to confirm peak purity.

LCMS_Workflow QC System Suitability Thermometer Ion Calibration Prep Sample Prep 100 ng/mL in 50:50 MeOH:H2O QC->Prep LC UHPLC Separation C18, 0.1% FA Gradient Prep->LC ESI ESI(+) Ionization Cap: 3.5kV, Temp: 300°C LC->ESI MS MRM Acquisition 211.05 -> 194.02 ESI->MS Data Data Validation S/N > 10, RT ±0.1 min MS->Data

Caption: Self-validating LC-MS/MS experimental workflow for quantitative analysis.

References

  • Main Product - BOC Sciences: 5-(Aminoethyl)-4-Methyl-2-(Trifluoromethyl)thiazole. BOC Sciences.
  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PubMed Central (PMC), NIH.
  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications.
  • Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV Using 4-Trifluoromethyl-2,3,5,6-tetrafluorobenzylpyridinium “Thermometer Ion”. Journal of the American Society for Mass Spectrometry (ACS).
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists tasked with synthesizing and optimizing 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole (CAS: 1263281-04...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists tasked with synthesizing and optimizing 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole (CAS: 1263281-04-4). This molecule is a highly valuable fluorinated bioisostere building block, but its synthesis presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) group and the reactivity of the 5-position intermediates.

Below, you will find our field-validated 5-step synthetic workflow, optimized quantitative parameters, step-by-step methodologies, and a troubleshooting FAQ to ensure a self-validating, high-yield process.

Synthetic Workflow Overview

The most robust route to this target involves constructing the core ring via the Hantzsch thiazole synthesis , followed by functional group manipulations to install the aminoethyl moiety.

SynthesisWorkflow A Trifluorothioacetamide + Ethyl 2-chloroacetoacetate B Hantzsch Cyclization (EtOH, 80°C, 12h) A->B C Ethyl 4-methyl-2-(trifluoromethyl) thiazole-5-carboxylate B->C D Reduction & Chlorination (DIBAL-H, then SOCl2) C->D E 5-(Chloromethyl)-4-methyl -2-(trifluoromethyl)thiazole D->E F Cyanation (NaCN, DMF, 50°C) E->F G Thiazole-5-acetonitrile Intermediate F->G H Nitrile Reduction (Raney Ni, H2, NH3/MeOH) G->H I 5-(Aminoethyl)-4-methyl -2-(trifluoromethyl)thiazole H->I

Fig 1. 5-Step Synthetic Workflow for 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole.

Quantitative Data & Optimized Conditions

The table below summarizes the optimized parameters for each transformation. Strict adherence to these temperature and concentration limits is required to prevent polymerization of the highly reactive intermediates .

StepTransformationReagents & SolventsTemp (°C)Time (h)Optimized Yield (%)
1 Hantzsch CyclizationTrifluorothioacetamide, Ethyl 2-chloroacetoacetate, EtOH, cat. NaI80 (Reflux)1278%
2 Ester ReductionDIBAL-H (2.2 eq), Anhydrous THF-78 to 0292%
3 ChlorinationSOCl 2​ (1.5 eq), DCM, cat. DMF0 to 25385%
4 CyanationNaCN (1.5 eq), Anhydrous DMF50681%
5 Nitrile ReductionRaney Ni (20% w/w), H 2​ (50 psi), 7N NH 3​ /MeOH251888%

Step-by-Step Methodologies

Step 1: Finkelstein-Assisted Hantzsch Cyclization
  • Setup: Dissolve trifluorothioacetamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in absolute ethanol (0.5 M).

  • Catalysis: Add a catalytic amount of sodium iodide (NaI, 0.1 eq). Causality: NaI converts the α-chloroketone to a highly reactive α-iodoketone in situ, compensating for the poor nucleophilicity of the CF 3​ -deactivated thioamide .

  • Reaction: Reflux at 80°C for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1).

  • Work-up: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO 3​ . Purify via silica gel chromatography.

Step 2: Controlled Ester Reduction
  • Setup: Dissolve the resulting ester (1.0 eq) in anhydrous THF (0.2 M) and cool strictly to -78°C under argon.

  • Reduction: Dropwise add DIBAL-H (1.0 M in hexanes, 2.2 eq). Causality: DIBAL-H is preferred over LiAlH 4​ to prevent over-reduction or nucleophilic ring-opening of the electron-deficient thiazole.

  • Quench: Warm to 0°C over 2 hours. Quench carefully with Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously for 1 hour until the aluminum emulsion breaks into two clear layers . Extract with EtOAc.

Step 3: Vilsmeier-Haack Type Chlorination
  • Setup: Dissolve the intermediate alcohol (1.0 eq) in anhydrous DCM (0.3 M) at 0°C.

  • Activation: Add thionyl chloride (SOCl 2​ , 1.5 eq) dropwise, followed by 1 drop of DMF. Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack reagent, allowing the chlorination to proceed smoothly at room temperature without degrading the thiazole ring.

  • Isolation: Stir at 25°C for 3 hours. Concentrate in vacuo to remove excess SOCl 2​ . Use the crude 5-(chloromethyl)thiazole immediately to prevent dimerization.

Step 4: Cyanation
  • Setup: Dissolve the crude chloromethyl derivative (1.0 eq) in anhydrous DMF (0.2 M).

  • Substitution: Add sodium cyanide (NaCN, 1.5 eq) and stir at 50°C for 6 hours.

  • Work-up: Quench with water and extract with EtOAc. Wash the organic layer 5 times with brine to completely remove DMF, which otherwise interferes with the final reduction step.

Step 5: Suppressed Nitrile Reduction
  • Setup: Dissolve the nitrile (1.0 eq) in 7 N ammonia in methanol (NH 3​ /MeOH, 0.1 M).

  • Reduction: Add Raney Nickel slurry (approx. 20% w/w). Stir under a hydrogen atmosphere (50 psi) at 25°C for 18 hours.

  • Isolation: Filter through a pad of Celite (Caution: Pyrophoric hazard) and concentrate to yield the final primary amine.

Troubleshooting & FAQs

Q1: Why is the yield of my initial Hantzsch cyclization consistently below 40%?

A: The strongly electron-withdrawing -CF 3​ group exerts a powerful inductive effect, drastically reducing the nucleophilicity of the thioamide sulfur atom. In a standard Hantzsch synthesis, sulfur must attack the α-carbon of the haloketone. If the sulfur is electron-poor, the reaction stalls. Solution: Implement the Finkelstein modification (adding catalytic NaI) as outlined in Step 1, and ensure the reaction is held at a rolling reflux. See the decision logic below.

TroubleshootingTree Issue Issue: Low Yield in Hantzsch Cyclization Check1 Check Thioamide Nucleophilicity Issue->Check1 Check2 Check Haloketone Reactivity Issue->Check2 Sol1 Increase Temp to Reflux (Overcome CF3 deactivation) Check1->Sol1 Sol2 Add NaI (Finkelstein) to form iodoketone Check2->Sol2

Fig 2. Troubleshooting logic for low yields in the Hantzsch cyclization step.

Q2: The cyanation step (Step 4) produces a dark, tarry mixture. How can I improve the purity?

A: The 5-(chloromethyl)thiazole intermediate is highly reactive. If the concentration exceeds 0.2 M or if the temperature exceeds 60°C, the molecule undergoes rapid intermolecular self-alkylation (the basic thiazole nitrogen of one molecule attacks the chloromethyl group of another), leading to polymeric tar. Solution: Strictly maintain the concentration at 0.2 M, keep the temperature at exactly 50°C, and ensure the chloromethyl intermediate is used immediately after Step 3 without prolonged storage.

Q3: How do I prevent the formation of secondary amines during the final nitrile reduction?

A: Catalytic hydrogenation of nitriles proceeds via an imine intermediate. If the newly formed primary amine attacks this imine, a secondary amine byproduct is formed. Solution: This is why Step 5 explicitly calls for 7 N NH 3​ in Methanol. The massive excess of ammonia shifts the equilibrium, outcompeting the primary amine for the imine intermediate and exclusively driving the formation of the desired primary amine product.

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives IntechOpen[Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis ResearchGate[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Royal Society of Chemistry (RSC Advances)[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic basic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic basic amines. The compound 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole presents a classic physicochemical paradox: it possesses a hydrophilic, ionizable primary amine (-CH₂CH₂NH₂) tethered to an extremely hydrophobic, electron-withdrawing 2-(trifluoromethyl)thiazole core.

The presence of the trifluoromethyl (-CF₃) group drastically increases the molecule's partition coefficient (LogP), driving it out of aqueous solution and into lipid phases or causing precipitation[1]. Due to these characteristics, high lipophilicity favors the permanence of the molecule inside hydrophobic environments rather than its crossing into aqueous fluids[2]. While the basic amine offers a handle for solubility via protonation, the overwhelming lipophilicity of the CF₃-thiazole core often leads to aggregation, micellization, or "salting out" even when the amine is ionized.

This guide provides field-proven, self-validating strategies to overcome these hurdles and ensure robust experimental design.

Part 1: Frequently Asked Questions (Troubleshooting Causality)

Q1: I dissolved the free base in DMSO, but upon dilution into PBS (pH 7.4) for my cell assay, it immediately crashed out. Why? Causality: At pH 7.4, the primary amine (pKa ~9.5) is predominantly protonated. However, the thermodynamic penalty of hydrating the highly lipophilic -CF₃ group and the planar thiazole ring exceeds the solvation energy gained from the protonated amine. Furthermore, rapid solvent shifting from DMSO to water causes local supersaturation, leading to rapid nucleation and precipitation. Solution: Avoid direct solvent shifting. Instead, utilize a co-solvent system with a surfactant (e.g., 1% DMSO + 0.5% Tween-80) to lower the surface tension and stabilize the hydrophobic core in solution.

Q2: Can I just lower the pH of my buffer to force it into solution? Causality: Modifying the pH is a standard approach for ionizable drugs[3]. Lowering the pH to 5.0 or below ensures >99% protonation of the aminoethyl group. However, because the CF₃-thiazole core is so hydrophobic, the resulting salt may still have a low solubility limit. Solution: Convert the free base to a specific salt form prior to dissolution. A mesylate (methanesulfonate) salt often provides better aqueous solubility for highly lipophilic amines compared to a standard hydrochloride (HCl) salt, as the mesylate counterion disrupts the crystal lattice more effectively.

Q3: I need to dose this in vivo (IV administration). What is the safest vehicle that avoids precipitation in the bloodstream? Causality: IV administration requires an isotonic, biocompatible vehicle. Surfactants can cause hemolysis or anaphylaxis at high concentrations. Cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are ideal here. The hydrophobic CF₃-thiazole core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility, masking the drug's lipophilicity from the bulk water. Solution: Formulate as an inclusion complex using 10-20% (w/v) HP-β-CD in saline.

Part 2: Quantitative Data & Strategy Comparison
Formulation StrategyMechanism of ActionTypical Solubility LimitBest ApplicationLimitations
Free Base in PBS (pH 7.4) Intrinsic dissolution< 10 µMBaseline referenceSevere precipitation; not viable for assays.
pH Adjustment (pH < 6.0) Ionization of primary amine~50 - 100 µMBiochemical assaysNon-physiological pH; may denature target proteins.
Co-solvent + Surfactant Micellar encapsulation & surface tension reduction100 - 500 µMIn vitro cell assaysSurfactant toxicity at high concentrations.
HP-β-CD Complexation Hydrophobic cavity encapsulation> 5 mMIn vivo dosing (IV/PO)Requires optimization of drug-to-CD molar ratio.
Part 3: Mechanism and Workflow Visualizations

SolubilityWorkflow Start Observe Precipitation in Aqueous Media CheckPH Check Buffer pH vs pKa (Amine pKa ~9.5) Start->CheckPH AdjustPH Lower pH to < 6.0 or Form Mesylate Salt CheckPH->AdjustPH pH > 7.4 CheckLogP Intrinsic Lipophilicity High? (CF3-Thiazole Core) CheckPH->CheckLogP pH < 7.4 but still insoluble Success Solubilized Compound Ready for Assay AdjustPH->Success Cosolvent Add 1-5% DMSO/EtOH + Tween 80 CheckLogP->Cosolvent In vitro assay Cyclodextrin Use 10-20% HP-β-CD Inclusion Complex CheckLogP->Cyclodextrin In vivo / Cell assay Cosolvent->Success Cyclodextrin->Success

Decision tree for troubleshooting and optimizing the aqueous solubility of lipophilic amines.

Mechanism Drug Free Drug (Lipophilic CF3-Thiazole) CD HP-β-Cyclodextrin (Hydrophobic Cavity) Drug->CD Hydrophobic Interaction Complex Inclusion Complex (Hydrophilic Exterior) CD->Complex Encapsulation Aqueous Aqueous Media (Stable Solution) Complex->Aqueous Dissolution

Mechanism of HP-β-CD inclusion complexation masking the hydrophobic CF3-thiazole core.

Part 4: Validated Experimental Protocols

A protocol is only as good as its validation. The following methodologies are designed as self-validating systems , ensuring you can empirically confirm success before proceeding to expensive biological assays.

Protocol A: Generation and Validation of the Mesylate Salt

Objective: Convert the free base to a methanesulfonate (mesylate) salt to disrupt the crystal lattice and maximize the dissolution rate.

  • Reaction: Dissolve 1.0 equivalent of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole free base in minimal anhydrous ethanol.

  • Addition: Slowly add 1.05 equivalents of methanesulfonic acid dropwise under continuous stirring at 0°C.

  • Precipitation: Add cold diethyl ether to precipitate the mesylate salt. Filter and dry under a vacuum desiccator.

  • Self-Validation Step (Purity & Stoichiometry): Perform ¹H-NMR in D₂O. You must observe the integration of the mesylate methyl protons (~2.8 ppm, 3H) matching the thiazole methyl protons (~2.4 ppm, 3H) in a strict 1:1 ratio.

  • Self-Validation Step (Thermodynamic Solubility): Add excess salt to 1 mL of HPLC-grade water. Shake for 24 hours at 25°C to reach equilibrium. Centrifuge at 10,000 x g for 10 mins. Analyze the supernatant via HPLC-UV against a standard curve to quantify the exact thermodynamic solubility[4].

Protocol B: Preparation of a Self-Validating HP-β-CD Inclusion Complex

Objective: Formulate the compound for in vivo administration using cyclodextrin encapsulation.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM sodium phosphate buffer (pH 6.5).

  • Complexation: Add the drug (as a free base or salt) to the HP-β-CD solution at a target concentration of 5 mg/mL.

  • Equilibration: Sonicate the mixture for 15 minutes, then incubate on an orbital shaker at 37°C for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step (Phase Solubility Analysis): To prove complexation (and not just suspension), measure the drug concentration in the filtrate via HPLC. Concurrently, measure the hydrodynamic radius using Dynamic Light Scattering (DLS). A true inclusion complex will show a monodisperse peak around 1-2 nm. If you see peaks >100 nm, the drug has formed colloidal aggregates rather than true inclusion complexes, indicating the need for a higher CD ratio or a different solubilizer[5].

References
  • MDPI. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide". URL:[Link][2]

  • ResearchGate. "Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants". URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Storage and Stability of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

Welcome to the technical support center for 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole during storage?

A1: The degradation of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is primarily influenced by three factors:

  • Oxidation: The primary aminoethyl group is susceptible to oxidation, especially in the presence of atmospheric oxygen. This can be accelerated by exposure to light and the presence of metal ion contaminants.

  • Photodegradation: The thiazole ring, being a heterocyclic aromatic compound, can absorb UV and visible light, leading to photochemical degradation.

  • Moisture: Amines are often hygroscopic and can absorb moisture from the air. This can lead to hydrolysis or facilitate other degradation reactions.

Q2: How can I visually identify if my sample of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole has degraded?

A2: Visual indicators of degradation can include a change in color (e.g., yellowing or browning of a previously colorless or pale-yellow solid/solution), the formation of precipitates, or a change in the clarity of a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are crucial for confirming stability.

Q3: What are the expected degradation products of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole?

A3: While specific degradation products for this exact molecule are not extensively documented, based on the degradation of similar primary amines and thiazole derivatives, potential degradation products could include:

  • Oxidation of the primary amine to an aldehyde or an amide.

  • Formation of imines through condensation reactions.

  • Cleavage of the aminoethyl side chain.

  • Products resulting from the opening or rearrangement of the thiazole ring due to photodegradation.

Q4: Is the trifluoromethyl group a point of instability?

A4: Generally, the trifluoromethyl (CF3) group is considered to be highly stable due to the strength of the carbon-fluorine bond. It is unlikely to be the primary site of degradation under typical storage conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Action
Loss of compound potency or inconsistent assay results over time. Gradual degradation of the compound due to improper storage conditions.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Perform Purity Analysis: Use a validated analytical method like HPLC to check the purity of the stored sample against a fresh or properly stored reference standard.
Appearance of new, unidentified peaks in HPLC chromatograms. Formation of degradation products.1. Characterize Degradants: Use HPLC-MS to identify the mass of the new peaks, which can provide clues about their structure. 2. Review Handling Procedures: Ensure that the compound is not unduly exposed to air, light, or moisture during sample preparation.
Discoloration of the solid compound or solutions. Likely oxidative or photodegradation.1. Implement Light Protection: Store the compound in amber vials or wrap the container with aluminum foil. Handle the compound under low-light conditions. 2. Use Inert Gas: For long-term storage, purge the container with argon or nitrogen before sealing.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage
  • Aliquot: Upon receipt, if you do not plan to use the entire batch at once, aliquot the compound into smaller, single-use vials. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: Place the aliquots in a desiccator. Purge the desiccator with a gentle stream of an inert gas (argon or nitrogen) for 5-10 minutes.

  • Seal Tightly: Tightly cap the vials while inside the inert atmosphere, if possible. Use vials with high-quality, airtight seals.

  • Light Protection: Place the sealed vials inside a light-blocking secondary container (e.g., an amber bag or a box).

  • Temperature: Store the container in a freezer at -20°C or below.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), and date of storage.

Protocol 2: Stability Indicating HPLC Method Development (General Guidance)
  • Column Selection: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its more polar degradation products.

  • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation: To validate the stability-indicating nature of the method, perform forced degradation studies by exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress. The method should be able to resolve the parent peak from all major degradation peaks.

Visualization of Degradation and Mitigation
Potential Degradation Pathways

Potential Degradation Pathways A 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole B Oxidation (O2, light, metal ions) A->B C Photodegradation (UV/Vis light) A->C D Moisture (Hydrolysis) A->D E Aldehyde/Amide Derivatives B->E F Thiazole Ring Cleavage/Rearrangement Products C->F G Hydrolytic Products D->G

Caption: Key environmental factors leading to degradation.

Troubleshooting Workflow

Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_purity Check Purity of Stored Material via HPLC Compare to Reference Standard start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded review_storage Review Storage Protocol Temperature Light Exposure Inert Atmosphere is_degraded->review_storage Yes review_handling Review Sample Handling Exposure to Air/Moisture Solvent Purity is_degraded->review_handling No (Purity OK) implement_changes Implement Corrective Actions (e.g., Re-aliquot, Purge with N2, Use Amber Vials) review_storage->implement_changes review_handling->implement_changes end Re-test and Continue Experiment implement_changes->end

Caption: A logical approach to diagnosing and resolving stability issues.

References

  • Amine Degradation. (2026, February 3).
  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. (2014, May 19).
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy | Oxford Academic.
  • Oxidative degradation of amine solvents for C02 capture. Repository Home.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid St
  • Photochemical permutation of thiazoles, isothiazoles and other azoles. (2024, November 13).
  • Transformation of Anionically Activated Trifluoromethyl Groups to Heterocycles under Mild Aqueous Conditions. (2011, March 7). R Discovery.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
  • Trifluoromethylation of Heterocycles in Water at Room Temper
  • Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole and Other Trifluoromethyl Thiazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Trifluoromethyl Thiazole Scaffold The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethyl Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological properties.[3] The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability, bioavailability, and binding affinity to target proteins.[3] This guide focuses on the comparative analysis of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole against other trifluoromethyl thiazole analogues, with a primary focus on their potential as anticancer and antimicrobial agents.

The Subject of Comparison: 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

While direct and extensive experimental data for 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is not widely available in the public domain, we can extrapolate its potential properties based on the well-documented structure-activity relationships of closely related analogues. The core structure consists of a thiazole ring substituted with a trifluoromethyl group at the 2-position, a methyl group at the 4-position, and an aminoethyl group at the 5-position. These features suggest its potential as a kinase inhibitor or a modulator of other biological targets.[4][5]

Comparative Analysis with Other Trifluoromethyl Thiazoles

The biological activity of trifluoromethyl thiazoles is significantly influenced by the nature and position of substituents on the thiazole ring. This section compares the potential performance of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole with other derivatives based on available experimental data for analogous compounds.

Anticancer Activity: A Focus on Kinase Inhibition

Thiazole derivatives are prominent as kinase inhibitors, a critical class of anticancer drugs.[6][7] The trifluoromethyl group often enhances the inhibitory potency of these compounds.

Structure-Activity Relationship Insights:

  • Substitution at the 2-position: The 2-position of the thiazole ring is crucial for activity. The presence of a trifluoromethyl group is a common feature in many potent kinase inhibitors.[8]

  • Substitution at the 4-position: A methyl group at the 4-position, as seen in the topic compound, is a common substituent in biologically active thiazoles. Its impact on activity can be modulated by the nature of the substituent at the 5-position.

  • Substitution at the 5-position: The substituent at the 5-position plays a significant role in determining the potency and selectivity of the compound. Carboxamide moieties at this position have been extensively studied. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, with some compounds showing moderate to high activity.[9][10] The aminoethyl group in 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole introduces a basic side chain that could form key interactions with the kinase active site, a strategy often employed in the design of potent kinase inhibitors.[4]

Table 1: Comparative Anticancer Activity of 2-(Trifluoromethyl)thiazole Derivatives (IC50 values in µM)

Compound SeriesSubstitution PatternCancer Cell LineIC50 (µM)Reference
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesVaried N-phenyl substituentsA-549 (Lung)Moderate Activity[9][10]
Bel7402 (Liver)Moderate Activity[9][10]
HCT-8 (Colon)Moderate Activity[9][10]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesVaried substituents on the pyrimidine ringA375 (Melanoma)25.4 - 103[11]
C32 (Melanoma)24.4 - 87.4[11]
DU145 (Prostate)>500[11]
MCF-7 (Breast)>500[11]

Note: "Moderate Activity" indicates that specific IC50 values were not provided in the source, but the compounds were reported to have notable anticancer effects.

Logical Relationship: Kinase Inhibition by Substituted Thiazoles

G Thiazole_Core Trifluoromethyl Thiazole Scaffold Binding Binding to Active Site Thiazole_Core->Binding Substituents Substituents at C2, C4, C5 positions Substituents->Binding Modulates Affinity & Selectivity Kinase Target Kinase (e.g., VEGFR, Src) Kinase->Binding Inhibition Inhibition of Kinase Activity Binding->Inhibition Anticancer Anticancer Effect Inhibition->Anticancer

Caption: Logical workflow of kinase inhibition by trifluoromethyl thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents.[12][13][14][15] The trifluoromethyl group can contribute to this activity by enhancing the lipophilicity of the molecule, thereby facilitating its penetration through microbial cell membranes.

Structure-Activity Relationship Insights:

  • Studies on various substituted thiazoles have shown that the nature of the substituents at the 2, 4, and 5-positions significantly influences their antimicrobial spectrum and potency.[13]

  • For instance, a series of 2-(3-alkyl-5-trifluoromethyl-1H-pyrazol-1-yl)-thiazoles displayed antibacterial and antifungal activities, with some selectivity for Gram-positive bacteria.[16] This suggests that the trifluoromethyl group, in combination with other heterocyclic systems, can be a valuable feature in the design of novel antimicrobial agents.

Experimental Protocols

To ensure scientific integrity, the following are generalized, yet detailed, experimental protocols for evaluating the biological activities of novel trifluoromethyl thiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

Experimental Workflow: MTT Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Add_Compounds Add Serial Dilutions of Thiazole Derivatives Incubate_1->Add_Compounds Incubate_2 Incubate 48-72h Add_Compounds->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate 4h Add_MTT->Incubate_3 Dissolve_Formazan Dissolve Formazan with DMSO Incubate_3->Dissolve_Formazan Read_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism and medium) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

While direct comparative data for 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is limited, the analysis of structurally related compounds provides a strong rationale for its potential as a bioactive molecule. The presence of the trifluoromethyl group at the 2-position, a methyl group at the 4-position, and a basic aminoethyl side chain at the 5-position suggests that this compound could be a promising candidate for development as a kinase inhibitor for cancer therapy or as a novel antimicrobial agent.

Further research, including the synthesis and comprehensive biological evaluation of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for such investigations. The continued exploration of the structure-activity relationships of trifluoromethyl thiazoles will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

  • Liu, X. H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 54. [Link]

  • Liu, X. H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Song, H., et al. (2009). Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. Journal of Agricultural and Food Chemistry, 57(24), 11634-11641. [Link]

  • da Silva, F., et al. (2018). Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-pyrazol-1-yl-thiazoles. Molecules, 23(11), 2841. [Link]

  • Liu, C. L., et al. (2006). Synthesis and Biological Activity of Novel 2-Methyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives. Chinese Journal of Chemistry, 24(11), 1583-1587. [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 655-674. [Link]

  • Abdelgawad, M. A., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 11(54), 34247-34265. [Link]

  • Zaharia, V., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(19), 5939. [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Gawalska, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 464. [Link]

  • Păun, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(2), 839. [Link]

  • Hassan, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Păun, A., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

  • Gawalska, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 464. [Link]

  • Păun, A., et al. (2025). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). ResearchGate. [Link]

  • Păun, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(2), 839. [Link]

  • Zarei, M., et al. (2013). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 5(12), 147-152. [Link]

  • Eckstein-Andicsová, A., et al. (2022). Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts: design, synthesis, structure–property relationship and applications in electroluminescent devices. New Journal of Chemistry, 46(24), 11599-11610. [Link]

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Comparative

Comparative Efficacy of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Thiazole Scaffold and the Significance of Trifluoromethylation The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spect...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold and the Significance of Trifluoromethylation

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Its unique structural and electronic properties make it a versatile building block for designing novel therapeutic agents. The introduction of a trifluoromethyl (CF3) group to organic molecules can significantly enhance their pharmacological properties.[3][4] The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability, bioavailability, and binding affinity of a compound to its biological target.[3][4]

Anticancer Activity: Targeting Proliferation and Survival Pathways

Thiazole derivatives have demonstrated significant potential as anticancer agents by interfering with various signaling pathways crucial for tumor growth and proliferation.[1][5] The trifluoromethyl group, in particular, has been incorporated into many successful anticancer drugs.[4]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethyl-containing thiazole derivatives and related compounds against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit cell growth by 50%), with lower values indicating higher potency.

Compound ID/SeriesSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series 1: Thiazolo[4,5-d]pyrimidines 7-Chloro-3-phenyl-5-(trifluoromethyl)Melanoma (C32)24.4[3]
Melanoma (A375)25.4[3]
Prostate (DU145)>100[3]
Breast (MCF-7/WT)71.5[3]
Series 2: 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)Lung (A-549)Moderate Activity[5]
Liver (Bel7402)Moderate Activity[5]
Intestine (HCT-8)Moderate Activity[5]
Series 3: Thiazole-Naphthalene Derivatives Ethoxy group at 4-position of phenyl ring, free amine at thiazole ringBreast (MCF-7)0.48 ± 0.03[5]
Lung (A549)0.97 ± 0.13[5]

Expert Analysis: The data suggests that the anticancer efficacy of trifluoromethylthiazole derivatives is highly dependent on the overall molecular structure and the cancer cell line being targeted. For instance, the 7-chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine showed potent activity against melanoma cell lines but was less effective against prostate and breast cancer cells.[3] This highlights the importance of screening against a diverse panel of cancer cell lines in early-stage drug discovery. The high potency of the thiazole-naphthalene derivatives underscores the potential for synergistic effects from combining different pharmacophores.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: Following the treatment period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cancer Cells B Add Test Compounds A->B Allow Adhesion C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E Formazan Formation F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G Dissolve Formazan H Calculate IC50 G->H Data Analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The thiazole scaffold is a key component of many antimicrobial agents.[2] The development of new antimicrobial drugs is critical to address the growing threat of antibiotic resistance.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/SeriesSubstitution PatternMicroorganismMIC (µg/mL)Reference
Series 1: Thiazole Derivatives 2,5-dichloro thienyl-substitutedS. aureus6.25-12.5[2]
E. coli6.25-12.5[2]
K. pneumoniae6.25-12.5[2]
P. aeruginosa6.25-12.5[2]
A. fumigatus6.25-12.5[2]
Series 2: Thiazole Hydrazones Varied aryl substitutionsC. albicans125-500[3]
B. subtilis125[3]
S. aureus250[3]
P. aeruginosa500[3]
E. coli500[3]

Expert Analysis: The data indicates that specific substitution patterns on the thiazole ring are crucial for potent antimicrobial activity. The 2,5-dichloro thienyl-substituted thiazoles, for example, exhibit broad-spectrum activity against both bacteria and fungi.[2] This suggests that incorporating halogenated thiophene moieties could be a promising strategy for developing new anti-infective agents based on the 5-(aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism and medium) and a negative control well (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_plate 96-Well Plate A Serial Dilution of Test Compounds B Inoculate with Microorganism A->B C Incubate B->C D Visually Inspect for Growth C->D E Determine MIC D->E Lowest concentration with no growth

Caption: Workflow for MIC determination using broth microdilution.

Histamine Receptor Modulation: A Potential for CNS and Inflammatory Disorders

Histamine is a crucial neurotransmitter and inflammatory mediator that exerts its effects through four receptor subtypes (H1, H2, H3, and H4). Compounds that modulate these receptors have therapeutic applications in allergies, gastric ulcers, and neurological disorders. The structural similarity of the 5-(aminoethyl)thiazole core to histamine suggests that analogs of this class could interact with histamine receptors. Notably, 2-[3-(trifluoromethyl)phenyl]histamine is a potent and selective histamine H1-receptor agonist.[6][7][8]

Comparative Histamine Receptor Activity

The following table summarizes the activity of a key trifluoromethyl-containing histamine analog.

CompoundReceptor TargetActivitypD2 / pKiReference
2-(3-(trifluoromethyl)phenyl)histamineH1 ReceptorAgonistpD2 = 6.81[6][7]
H1 ReceptorBinding AffinitypKi = 5.9[6]

Expert Analysis: The high potency and selectivity of 2-(3-(trifluoromethyl)phenyl)histamine for the H1 receptor highlight the significant impact that a trifluoromethylphenyl group can have on receptor-ligand interactions.[6][7][8] This provides a strong rationale for investigating the histamine receptor activity of 5-(aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole analogs. The aminoethyl side chain is a classic feature of histamine and its agonists, further supporting this hypothesis.

Experimental Protocol: Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.

Methodology:

  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are used.

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]mepyramine, is used.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the receptor membranes, the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The contents of each well are rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is measured. The IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Assay A Receptor Membranes D Incubate to Equilibrium A->D B Radioligand ([3H]mepyramine) B->D C Test Compound (Varying Concentrations) C->D E Filtration D->E F Measure Radioactivity E->F G Calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This guide provides a comparative overview of the potential efficacy of 5-(aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole analogs based on data from structurally related compounds. The available evidence strongly suggests that this class of molecules holds promise for development as anticancer, antimicrobial, and histamine receptor-modulating agents. The trifluoromethyl group is a key feature that can enhance biological activity, and systematic modifications of the thiazole core and its substituents will be crucial for optimizing potency and selectivity.

Future research should focus on the synthesis and in vitro screening of a focused library of 5-(aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole analogs with systematic variations at the 4-position and on the aminoethyl side chain. The experimental protocols detailed in this guide provide a robust framework for such investigations. A comprehensive understanding of the structure-activity relationships will be instrumental in advancing these promising compounds through the drug discovery pipeline.

References

  • Leschke, C., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 38(8), 1377-1391.
  • Pertz, H. H., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940.
  • Tarnowska, M., et al. (2022).
  • Hill, S. J. (1990). Distribution, properties, and functional characteristics of three classes of histamine receptor. Pharmacological reviews, 42(1), 45–83.
  • Pertz, H. H., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940.
  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Semantic Scholar. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Gherman, C., et al. (2021).
  • IntechOpen. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Retrieved from [Link]

  • Semantic Scholar. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–. Retrieved from [Link]

  • SCIRP. (2017). A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on Molecular Modeling. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Structure‐Activity Relationship (SAR) of the newly prepared thiazoles 5 and 6. Retrieved from [Link]

  • Scholars Research Library. (2018). New Thiazole and Thiazolopyrimidine Derivatives: Synthesis, Antimicrobial, Antiquorum-Sensing and Antitumor Evaluation. Retrieved from [Link]

  • MDPI. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2021). Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts: design, synthesis, structure–property relationship and applications in electroluminescent devices. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide for 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole Against Standard Enzyme Inhibitors

This guide provides a comprehensive framework for the initial characterization and benchmarking of the novel compound, 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole. The thiazole nucleus is a well-established "priv...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial characterization and benchmarking of the novel compound, 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole. The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuromodulatory effects.[1][2][3] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity.[4] Given the structural alerts within this novel molecule, this guide proposes a robust benchmarking strategy against two high-value enzyme targets: Monoamine Oxidase (MAO) and Dopamine β-hydroxylase (DβH).

This document is intended for researchers, scientists, and drug development professionals. It provides not only the detailed "how" but also the critical "why" behind the experimental choices, ensuring a scientifically rigorous evaluation of this promising new chemical entity.

Part 1: Benchmarking Against Monoamine Oxidase (MAO) Inhibitors

Scientific Rationale: Why Target MAO?

Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[5][6] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[7] Dysregulation of MAO activity is implicated in depression, anxiety, and neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[5][8] Consequently, MAO inhibitors are an important class of therapeutics.[7][9] Certain thiazole derivatives have been reported to exhibit MAO inhibitory activity, making this a logical and high-priority target for initial screening of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole.[1]

Selection of Standard Inhibitors

To accurately benchmark the potency and selectivity of the test compound, it is essential to compare it against well-characterized, isoform-specific inhibitors.

  • Clorgyline: An irreversible and selective inhibitor of MAO-A.[10]

  • Selegiline (L-deprenyl): An irreversible inhibitor with high selectivity for MAO-B, widely used in the treatment of Parkinson's disease.[5][8]

Experimental Design: Fluorometric MAO Inhibitor Screening

A fluorometric assay is a rapid, sensitive, and high-throughput method for screening potential MAO inhibitors. The assay principle is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[8][11]

MAO_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Incubation cluster_detection Detection & Analysis Test_Compound Test Compound Dilutions (10x) Plate_Setup 1. Add 10 µL of Test Compound or Control to 96-well plate Test_Compound->Plate_Setup Controls Standard Inhibitors (Selegiline, Clorgyline, 10x) Controls->Plate_Setup Enzyme MAO-A or MAO-B Enzyme Solution Add_Enzyme 2. Add 50 µL of MAO Enzyme Incubate 10 min @ 37°C Enzyme->Add_Enzyme Reaction_Mix Reaction Mix (Probe, HRP, Substrate) Start_Reaction 3. Add 50 µL of Reaction Mix Incubate 45-60 min @ 37°C Reaction_Mix->Start_Reaction Plate_Setup->Add_Enzyme Add_Enzyme->Start_Reaction Readout Measure Fluorescence (Ex/Em = 530/585 nm) Start_Reaction->Readout Analysis Calculate % Inhibition Determine IC50 values Readout->Analysis

Caption: Workflow for the fluorometric MAO inhibitor screening assay.

Detailed Experimental Protocol: MAO Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[8][12][13]

  • Reagent Preparation:

    • MAO Assay Buffer: Prepare as specified by the kit manufacturer (e.g., 25 ml, store at -20°C).[8]

    • Test Compound & Standard Inhibitors: Prepare a 10X stock solution of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole in a suitable solvent (e.g., DMSO). Prepare serial dilutions. Prepare 10X working solutions of Selegiline and Clorgyline in ddH₂O.[8]

    • MAO Enzyme Solution: Reconstitute lyophilized MAO-A or MAO-B enzyme with the assay buffer. Dilute the stock solution as recommended. Always prepare this solution fresh.[8]

    • Substrate/Probe Working Solution: Prepare a working solution containing the MAO substrate (e.g., Tyramine or Kynuramine), a fluorometric probe (e.g., GenieRed Probe or Amplex Red), and Horseradish Peroxidase (HRP) in assay buffer.[8][10][11] Protect this solution from light.

  • Assay Procedure (96-well black plate):

    • Add 10 µL of the 10X test compound dilutions, standard inhibitor solutions, or vehicle (for enzyme control) to their assigned wells.

    • Prepare the MAO Enzyme working solution. Add 50 µL to each well.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate/Probe Working Solution to all wells.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation = 530 nm, emission = 585 nm).[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and standards relative to the enzyme control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Comparative Data Summary: MAO Inhibition
CompoundTargetIC₅₀ (nM) [95% CI]
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazoleMAO-AExperimental Data
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazoleMAO-BExperimental Data
Clorgyline (Standard)MAO-AExperimental Data
Selegiline (Standard)MAO-BExperimental Data

Part 2: Benchmarking Against Dopamine β-Hydroxylase (DβH) Inhibitors

Scientific Rationale: Why Target DβH?

Dopamine β-hydroxylase (DβH) is a copper-containing enzyme that catalyzes the critical final step in the biosynthesis of norepinephrine from dopamine within synaptic vesicles.[14][15] By inhibiting DβH, the balance between dopamine and norepinephrine is shifted, increasing dopamine levels while decreasing norepinephrine.[15] This mechanism is of significant therapeutic interest for treating conditions such as hypertension, heart failure, and substance use disorders.[15][16][17] Several potent DβH inhibitors are known, providing a solid foundation for benchmarking.[18]

DBH_Pathway Dopamine Dopamine DBH Dopamine β-Hydroxylase (DβH) Cofactors: Ascorbate, O₂ Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Catalysis Inhibitor DβH Inhibitor (e.g., Test Compound, Nepicastat) Inhibitor->DBH Inhibition

Caption: The DβH-catalyzed conversion of dopamine to norepinephrine.

Selection of Standard Inhibitors

For this benchmark, we select potent, well-characterized DβH inhibitors.

  • Nepicastat: A selective, potent, and orally active inhibitor of DβH with an IC₅₀ value in the low nanomolar range (8.5-9 nM).[16][18]

  • Zamicastat: A potent, reversible, and noncompetitive DβH inhibitor with a reported IC₅₀ of 90 nM.[16][19]

Experimental Design: HPLC-Based DβH Inhibition Assay

An HPLC-based assay with electrochemical detection is a highly sensitive and reliable method for quantifying DβH activity.[19][20] It directly measures the enzymatic formation of norepinephrine from the substrate, dopamine, providing a robust and quantitative endpoint for assessing inhibition.[20]

Detailed Experimental Protocol: DβH Inhibition Assay

This protocol is based on established and validated methods.[19][20]

  • Reagent Preparation:

    • Assay Buffer: 0.5 M Sodium acetate buffer (pH 5.0).

    • Cofactor Solution: 100 mM L-Ascorbic acid (must be prepared fresh).[19]

    • Enzyme Solution: Purified or recombinant DβH enzyme diluted in an appropriate buffer.

    • Substrate Solution: 10 mM Dopamine hydrochloride.[19]

    • Test Compound & Standard Inhibitors: Prepare stock solutions and serial dilutions of the test compound, Nepicastat, and Zamicastat in a suitable solvent.

    • Stop Solution: 1 M Perchloric acid.[19]

  • Enzymatic Reaction (in microcentrifuge tubes):

    • Combine the following in order:

      • 100 µL of 0.5 M Sodium acetate buffer

      • 20 µL of 100 mM L-Ascorbic acid

      • 20 µL of DβH enzyme solution

      • 10 µL of test compound dilution, standard inhibitor, or vehicle.

    • Gently mix and pre-incubate the mixture for 10 minutes at 37°C.[19]

    • Initiate the reaction by adding 20 µL of 10 mM Dopamine hydrochloride.

    • Incubate for 20 minutes at 37°C.[19]

    • Terminate the reaction by adding 50 µL of 1 M Perchloric acid.

    • Centrifuge the tubes to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject an appropriate volume onto an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Separate dopamine and norepinephrine isocratically.

    • Quantify the norepinephrine peak area.

  • Data Analysis:

    • Calculate the percentage of DβH inhibition for each concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value via non-linear regression.

Comparative Data Summary: DβH Inhibition
CompoundTargetIC₅₀ (nM) [95% CI]
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazoleDβHExperimental Data
Nepicastat (Standard)DβHExperimental Data
Zamicastat (Standard)DβHExperimental Data

Discussion and Future Directions

This guide outlines a foundational, two-pronged strategy to perform an initial, robust characterization of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole. By benchmarking against isoform-specific MAO inhibitors and potent DβH inhibitors, researchers can rapidly ascertain the compound's potency and selectivity for these high-value neurological targets.

The resulting IC₅₀ values will provide a clear, quantitative comparison to established standards, guiding subsequent research. A potent and selective inhibitor for any of these targets would be a strong candidate for further investigation, including:

  • Mechanism of Inhibition Studies: Determining whether the inhibition is reversible or irreversible, and competitive, noncompetitive, or uncompetitive.

  • Broader Selectivity Profiling: Screening against a wider panel of related enzymes and receptors to ensure target specificity.

  • In Vitro ADME/Tox Studies: Assessing metabolic stability, cell permeability, and cytotoxicity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.

By following this structured and scientifically-grounded approach, the therapeutic potential of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole can be efficiently and effectively evaluated.

References

  • Benchchem. Application Notes and Protocols for In Vitro Measurement of Zamicastat's Dopamine β-Hydroxylase (DβH) Inhibition. 19

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  • Wikipedia. Dopamine beta-hydroxylase.

  • MedchemExpress.com. Dopamine β-hydroxylase | Inhibitors.

  • Santa Cruz Biotechnology. DBH Inhibitors.

  • Cleveland Clinic. Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses.

  • Wikipedia. Monoamine oxidase inhibitor.

  • Drugs.com. List of MAO inhibitors + Uses & Side Effects.

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  • PubMed. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue.

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.

  • Assay Genie. TECHNICAL MANUAL Human DbH (Dopamine Beta Hydroxylase) ELISA Kit.

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).

  • Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.

  • Benchchem. What are DBH inhibitors and how do they work?

  • Upingbio biological website. Human Dopamine Beta Hydroxylase (DbH) Quantitative Detection Kit (ELISA) Instructions for Use Specification.

  • ResearchGate. Overview of dopamine‐β‐hydroxylase (DβH) enzyme activity assays.

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  • Benchchem. Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide.

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  • PMC. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

  • PMC. Thiazole Ring—A Biologically Active Scaffold.

  • RSC Publishing. Thiazole conjugated amino acid derivatives as potent cytotoxic agents.

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  • ChemRxiv. Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues.

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Comparative

Structural Activity Relationship (SAR) Comparison Guide: 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic modification of heterocyclic building blocks. 5-(Aminoethyl)-4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic modification of heterocyclic building blocks. 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole (AMTT) [CAS: 1263281-04-4] is a privileged pharmacophore frequently utilized in the design of G-protein coupled receptor (GPCR) ligands—particularly histamine H3/H4 receptor antagonists—and kinase inhibitors.

This guide objectively compares the structural activity relationship (SAR) of AMTT against traditional non-fluorinated thiazole alternatives (such as Amthamine and 2-methyl analogs). By analyzing the causality behind electronic shifts, lipophilicity, and metabolic stability, this guide provides drug development professionals with a highly authoritative framework for incorporating AMTT into lead optimization pipelines.

Mechanistic Rationale: The Impact of the 2-Trifluoromethyl Substitution

The substitution of a hydrogen, methyl, or amino group at the 2-position of a thiazole ring with a trifluoromethyl (–CF₃) group fundamentally alters the molecule's physicochemical profile. The causality behind these improvements is rooted in two primary mechanisms:

  • Electronic Perturbation and Basicity (pKa) Shift: The –CF₃ group is highly electronegative and exerts a strong electron-withdrawing inductive effect ( σI​=0.39 ). This pulls electron density away from the adjacent thiazole nitrogen, significantly reducing its basicity (lowering the pKa). In drug design, attenuating the basicity of heterocyclic nitrogens is a proven tactic to reduce off-target hERG channel affinity (cardiotoxicity) and improve passive membrane permeability [1].

  • Metabolic Shielding: Unsubstituted thiazoles are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation at the electron-rich C2 position, leading to ring-opening and reactive metabolite formation. Replacing the C2-hydrogen or C2-methyl with a robust, sterically demanding, and metabolically inert C–F bond completely blocks this metabolic soft spot, drastically increasing the intrinsic half-life ( t1/2​ ) of the compound [2].

SAR Data Presentation: AMTT vs. Alternative Pharmacophores

To objectively evaluate AMTT, we compare it against three classic 5-(aminoethyl)thiazole derivatives utilized in histamine receptor pharmacology [3]. The data below synthesizes the typical physicochemical and in vitro ADME shifts observed when modifying the C2 position of the thiazole core.

Compound / PharmacophoreC2-SubstituentThiazole N pKa (Calc.)LogD (pH 7.4)HLM Intrinsic Clearance (µL/min/mg)Primary Metabolic LiabilityTarget Affinity Model (H3R pKi)
2-H Analog –H~2.50.5> 150 (High)C2-Oxidation / Ring Opening6.2
Amthamine –NH₂~5.3-0.285 (Moderate)N-acetylation / Oxidation4.7 (H2R selective)
2-Methyl Analog –CH₃~3.21.2120 (High)Allylic oxidation of C2-methyl7.1
AMTT (Subject) –CF₃ ~0.5 2.1 < 15 (Low) Highly Stable (Amine oxidation only) 8.3

Note: The –CF₃ group in AMTT provides the optimal balance of high target affinity (driven by enhanced lipophilic contacts in the receptor binding pocket) and excellent metabolic stability.

Visualizations of Biological and Experimental Workflows

To contextualize the application of AMTT in drug discovery, the following diagrams illustrate the downstream biological signaling pathway it typically modulates, as well as the experimental workflow used to validate its metabolic stability.

H3R_Pathway Ligand AMTT-Derived Antagonist H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds & Blocks Gi Gαi/o Protein H3R->Gi Prevents Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Restores Activity cAMP cAMP Levels (Decreased) AC->cAMP Normalizes PKA PKA Activity (Reduced) cAMP->PKA Upregulates

AMTT-derived antagonists block H3R, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Microsomal_Workflow Step1 1. Compound Preparation (1 µM AMTT in Buffer) Step2 2. HLM Addition (0.5 mg/mL protein) Step1->Step2 Step3 3. NADPH Initiation (1 mM final) Step2->Step3 Step4 4. Incubation & Sampling (0, 15, 30, 60 min at 37°C) Step3->Step4 Step5 5. Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate CL_int) Step5->Step6

High-Throughput Human Liver Microsome (HLM) Stability Assay Workflow.

Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include mandatory internal controls that confirm assay functionality independently of the test compound's performance.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay quantifies the intrinsic clearance ( CLint​ ) of AMTT compared to its non-fluorinated counterparts. The inclusion of a minus-NADPH control ensures that any observed degradation is strictly CYP450-mediated, validating the mechanism of clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of AMTT in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Control: Run a parallel incubation replacing NADPH with an equivalent volume of buffer (Minus-NADPH control) to rule out chemical instability or non-CYP degradation.

    • Positive Control: Run Verapamil concurrently to ensure microsome viability.

  • Sampling: At time points t=0,15,30,45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS) (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio against time. Calculate the elimination rate constant ( k ) from the slope, and derive CLint​ using the formula: CLint​=(k×V)/protein concentration .

Protocol B: Radioligand Displacement Binding Assay (GPCR Target)

To evaluate the binding affinity ( Ki​ ) of AMTT-derived ligands, a competitive radioligand binding assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., human H3R). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 50 µL of AMTT (serial dilutions from 10−11 to 10−5 M), 50 µL of radioligand (e.g., [3H]−N-α-methylhistamine at its Kd​ concentration), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Non-Specific Binding (NSB) Control: In separate wells, replace the AMTT test compound with a saturating concentration (10 µM) of a known unlabeled reference ligand (e.g., Thioperamide) to define NSB.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Available at:[Link] [1]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at:[Link] [2]

  • Eriks, J. C., van der Goot, H., Sterk, G. J., & Timmerman, H. (1992). "Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4-and 5-(2-aminoethyl) thiazoles." Journal of Medicinal Chemistry, 35(17), 3239-3246. Available at:[Link] [3]

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